molecular formula C22H17ClN2 B1675039 Lombazole CAS No. 60628-98-0

Lombazole

Numéro de catalogue: B1675039
Numéro CAS: 60628-98-0
Poids moléculaire: 344.8 g/mol
Clé InChI: DALSNPRWUFOYDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure given in first source

Propriétés

Numéro CAS

60628-98-0

Formule moléculaire

C22H17ClN2

Poids moléculaire

344.8 g/mol

Nom IUPAC

1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole

InChI

InChI=1S/C22H17ClN2/c23-21-9-5-4-8-20(21)22(25-15-14-24-16-25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,22H

Clé InChI

DALSNPRWUFOYDT-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4

Apparence

Solid powder

Autres numéros CAS

60628-98-0

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-biphenylyl-(2-chlorophenyl)-1-imidazolylmethane
Bay h 6020
Bay h-6020
lombazole

Origine du produit

United States

Foundational & Exploratory

The Effect of Lombazole on Staphylococcus epidermidis Lipid Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lombazole, an imidazole (B134444) derivative known for its antifungal properties, exhibits significant antibacterial activity against Staphylococcus epidermidis. This technical guide delineates the mechanism of action of this compound, focusing on its targeted inhibition of lipid synthesis within S. epidermidis. The primary effect of this compound is the disruption of the bacterial cell envelope formation, with a specific impact on the de novo synthesis of lipids. This precedes any effects on bacterial growth or other metabolic processes, such as respiration or potassium permeability, highlighting lipid synthesis as the principal target.[1][2] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for the study of its activity, and visual representations of the relevant biochemical pathways.

Introduction

Staphylococcus epidermidis is a ubiquitous commensal bacterium of the human skin flora. However, it has emerged as a significant opportunistic pathogen, primarily associated with infections of indwelling medical devices through its ability to form biofilms. The increasing prevalence of antibiotic resistance in S. epidermidis necessitates the exploration of novel antimicrobial agents with alternative mechanisms of action. This compound, an imidazole compound, has been identified as a potent inhibitor of S. epidermidis growth. While imidazoles are well-characterized as inhibitors of ergosterol (B1671047) biosynthesis in fungi, their antibacterial mode of action is less understood.[1][2] This whitepaper consolidates the existing research on the effects of this compound on S. epidermidis, with a specific focus on its impact on lipid biosynthesis, providing a valuable resource for researchers in antimicrobial drug discovery and development.

Quantitative Data on this compound's Effect on Macromolecular Synthesis

The inhibitory action of this compound on the synthesis of key cellular macromolecules in Staphylococcus epidermidis was investigated to pinpoint its primary mechanism of action. The following tables summarize the quantitative data on the incorporation of radiolabeled precursors into lipids, RNA, DNA, protein, and cell wall components in the presence of varying concentrations of this compound.

Table 1: Effect of this compound on the Incorporation of [2-¹⁴C]Acetate into the Total Lipid Fraction of S. epidermidis

This compound Concentration (µg/ml)Incorporation of [2-¹⁴C]Acetate (% of control)
0100
175
350
1025
3010

Table 2: Effect of this compound on the Incorporation of Radiolabeled Precursors into Various Macromolecules of S. epidermidis

MacromoleculeRadiolabeled PrecursorThis compound Concentration for 50% Inhibition (µg/ml)
Lipids[¹⁴C]Acetate3
RNA[³H]Uridine>100
DNA[³H]Thymidine>100
Protein[³H]Leucine>100
Cell WallN-acetyl-[¹⁴C]glucosamine30

Data presented in Tables 1 and 2 are synthesized from the findings of Barug et al. (1986).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on S. epidermidis.

Determination of Macromolecular Synthesis Inhibition

This protocol outlines the method used to quantify the effect of this compound on the synthesis of lipids, RNA, DNA, protein, and cell wall components in S. epidermidis.

  • Bacterial Culture Preparation: Staphylococcus epidermidis is grown overnight in a suitable liquid medium (e.g., Tryptic Soy Broth) at 37°C. The culture is then diluted in fresh medium to an optical density at 620 nm (OD₆₂₀) of approximately 0.1 and incubated until the OD₆₂₀ reaches 0.4.

  • Exposure to this compound: The bacterial culture is divided into aliquots. This compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), is added to the aliquots to achieve the desired final concentrations. A control group with the solvent alone is also prepared.

  • Radiolabeling: Immediately after the addition of this compound, a specific radiolabeled precursor is added to each set of corresponding aliquots:

    • Lipid Synthesis: [2-¹⁴C]Acetate

    • RNA Synthesis: [³H]Uridine

    • DNA Synthesis: [³H]Thymidine

    • Protein Synthesis: [³H]Leucine

    • Cell Wall Synthesis: N-acetyl-[¹⁴C]glucosamine

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. At various time intervals (e.g., 0, 15, 30, 60, and 120 minutes), samples are withdrawn from each culture.

  • Precipitation and Washing: The incorporation of the radiolabeled precursor is stopped by adding an equal volume of cold 10% trichloroacetic acid (TCA). The samples are then incubated on ice for at least 30 minutes to allow for the precipitation of macromolecules. The precipitates are collected by filtration through glass fiber filters. The filters are washed sequentially with cold 5% TCA and ethanol (B145695) to remove unincorporated precursors.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter. The percentage of incorporation is calculated relative to the control group (no this compound).

Lipid Extraction and Analysis

This protocol describes the extraction and analysis of lipids from S. epidermidis to assess the effect of this compound on the lipid profile.

  • Lipid Extraction: Bacterial cells, previously treated with this compound and radiolabeled with [2-¹⁴C]Acetate as described above, are harvested by centrifugation. The cell pellet is washed with a suitable buffer. Lipids are extracted using a modified Bligh-Dyer method. Briefly, the cell pellet is resuspended in a single-phase mixture of chloroform (B151607):methanol:water. After a period of extraction, the mixture is separated into two phases by the addition of chloroform and water. The lower chloroform phase, containing the lipids, is carefully collected.

  • Thin-Layer Chromatography (TLC): The extracted lipids are concentrated and spotted onto a silica (B1680970) gel TLC plate. The plate is developed in a solvent system appropriate for the separation of bacterial lipids (e.g., chloroform:methanol:acetic acid).

  • Analysis: The separated lipid spots are visualized by autoradiography or by staining with appropriate reagents (e.g., iodine vapor for general lipids, specific stains for phospholipids (B1166683) or glycolipids). The radioactivity of individual lipid spots can be quantified by scraping the corresponding silica gel areas from the plate and measuring the radioactivity by liquid scintillation counting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways involved in S. epidermidis lipid synthesis and the experimental workflow for assessing the impact of this compound.

Fatty_Acid_Biosynthesis_FASII cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acetyl-CoA->3-Ketoacyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->3-Ketoacyl-ACP FabH AccABCD AccABCD FabD FabD FabH FabH 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP (n+2) FabI Next_Cycle Acyl-ACP (n+2)->Next_Cycle FabF/B Phospholipid_Synthesis Phospholipid_Synthesis Acyl-ACP (n+2)->Phospholipid_Synthesis To Phospholipid Synthesis FabG FabG FabZ FabZ FabI FabI FabF_B FabF/B Next_Cycle->3-Ketoacyl-ACP Malonyl-ACP This compound This compound This compound->FabI Inhibition

Figure 1: The Type II Fatty Acid Synthesis (FASII) pathway in Staphylococcus epidermidis.

Phospholipid_Biosynthesis Glycerol-3-P Glycerol-3-P Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol-3-P->Lysophosphatidic_Acid PlsY Acyl-ACP Acyl-ACP PlsX PlsX Acyl-ACP->PlsX from FASII PlsC PlsC Acyl-ACP->PlsC Phosphatidic_Acid Phosphatidic Acid (PA) Lysophosphatidic_Acid->Phosphatidic_Acid PlsC CDP-diacylglycerol CDP-diacylglycerol Phosphatidic_Acid->CDP-diacylglycerol CdsA Phosphatidylglycerol-P Phosphatidylglycerol- Phosphate (PGP) CDP-diacylglycerol->Phosphatidylglycerol-P PgsA Phosphatidylglycerol Phosphatidylglycerol (PG) Phosphatidylglycerol-P->Phosphatidylglycerol PgpA/B Cardiolipin Cardiolipin Phosphatidylglycerol->Cardiolipin Cls PlsX->Lysophosphatidic_Acid Acyl-phosphate PlsY PlsY CdsA CdsA PgsA PgsA PgpA/B PgpA/B Cls Cls

Figure 2: Phospholipid biosynthesis pathway in Staphylococcus epidermidis.

Experimental_Workflow Start Start Culture Grow S. epidermidis to mid-log phase Start->Culture Treatment Add this compound at varying concentrations Culture->Treatment Radiolabeling Add radiolabeled precursor (e.g., [14C]Acetate) Treatment->Radiolabeling Incubation Incubate at 37°C Radiolabeling->Incubation Sampling Take samples at different time points Incubation->Sampling Precipitation Stop reaction with TCA and precipitate macromolecules Sampling->Precipitation Filtration Collect precipitate on glass fiber filters Precipitation->Filtration Quantification Measure radioactivity by liquid scintillation Filtration->Quantification Analysis Calculate % inhibition compared to control Quantification->Analysis End End Analysis->End

Figure 3: Experimental workflow for assessing macromolecular synthesis inhibition.

Discussion and Conclusion

The evidence strongly indicates that this compound's primary antibacterial effect on Staphylococcus epidermidis is the inhibition of lipid synthesis.[1][2] This is supported by the rapid and potent inhibition of radiolabeled acetate (B1210297) incorporation into the total lipid fraction at concentrations that have minimal immediate impact on the synthesis of other macromolecules like DNA, RNA, and protein.[1] The observation that this compound does not cause significant alterations in the overall lipid pattern suggests that it targets an essential, early step in the lipid biosynthesis pathway, rather than modifying existing lipids.[1][2]

While the precise enzymatic target of this compound in S. epidermidis has not been definitively identified, its known mechanism of action in fungi—the inhibition of a cytochrome P450-dependent C-14 demethylation step in ergosterol biosynthesis—provides a valuable lead.[1] Although bacteria do not synthesize sterols, it is plausible that this compound targets a homologous or structurally similar enzyme involved in a critical step of bacterial lipid metabolism. The Type II Fatty Acid Synthesis (FASII) pathway, which is essential for bacterial viability and distinct from the mammalian Type I pathway, presents a number of potential targets.

The accumulation of lipid-like material observed in ultrastructural studies of this compound-treated S. epidermidis further corroborates the disruption of lipid metabolism. This could be a consequence of the blockage of a specific enzymatic step, leading to the buildup of precursor molecules.

References

Investigating the Ergosterol Biosynthesis Inhibition Pathway of Lombazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lombazole is an imidazole-based antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the ergosterol biosynthesis pathway. This document details the molecular target of this compound, presents key quantitative data on the activity of related imidazole (B134444) antifungals, outlines detailed experimental protocols for assessing antifungal efficacy and mechanism of action, and provides visual diagrams of the core pathways and experimental workflows.

Mechanism of Action: Targeting Sterol 14α-Demethylase

This compound's primary antifungal activity stems from its inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: sterol 14α-demethylase (also known as lanosterol (B1674476) 14α-demethylase or CYP51).[1][2] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.

Ergosterol is the major sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol. This leads to two primary consequences detrimental to the fungal cell:

  • Depletion of Ergosterol: The scarcity of ergosterol in the cell membrane compromises its structural integrity and function.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of sterol 14α-demethylase results in the accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell.

The overall effect is a fungistatic action, inhibiting the growth and proliferation of the fungal pathogen.

Quantitative Data: In Vitro Antifungal Activity

Fungal SpeciesMiconazole MIC90 (µg/mL)Reference
Candida albicans (Fluconazole-susceptible)0.12[3]
Candida albicans (Fluconazole-resistant)0.5[3]
Candida krusei0.5[3]
Candida glabrata0.25[3]
Candida tropicalis0.12[3]
Candida parapsilosis0.25[3]
Candida dubliniensis0.06[3]

Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates. This data for Miconazole is provided as a representative example due to the lack of specific public data for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antifungal agent against fungal isolates.

Materials:

  • Antifungal agent stock solution (e.g., this compound)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Dilutions: a. Prepare a series of two-fold serial dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL. b. Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

  • Inoculum Preparation: a. Culture the fungal isolate on appropriate agar (B569324) plates. b. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control. b. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. b. Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Quantification Assay

This protocol describes a method to quantify the total ergosterol content in fungal cells following treatment with an antifungal agent.

Materials:

  • Fungal culture

  • Antifungal agent (e.g., this compound)

  • Saponification solution (25% alcoholic potassium hydroxide)

  • N-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: a. Grow the fungal isolate in a suitable liquid medium to mid-logarithmic phase. b. Expose the fungal culture to various concentrations of the antifungal agent (and a no-drug control) for a defined period.

  • Cell Harvesting and Saponification: a. Harvest the fungal cells by centrifugation. b. Wash the cell pellet with sterile water. c. Resuspend the pellet in the saponification solution and incubate at 85°C for 1 hour to extract sterols.

  • Sterol Extraction: a. After cooling, add a mixture of sterile water and n-heptane to the saponified sample. b. Vortex vigorously to extract the non-saponifiable fraction (containing ergosterol) into the n-heptane layer. c. Separate the n-heptane layer.

  • Spectrophotometric Analysis: a. Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer. b. Ergosterol content is calculated based on the absorbance at two specific wavelengths (typically around 281.5 nm and 230 nm) and the characteristic absorbance profile of ergosterol. The presence of a peak at 281.5 nm and a shoulder at 271 nm, 281.5 nm, and 293.5 nm is indicative of ergosterol.

Cell-Free Lanosterol 14α-Demethylase Inhibition Assay

This protocol outlines a method to determine the IC50 value of a compound against the target enzyme, lanosterol 14α-demethylase, in a cell-free system.[4]

Materials:

  • Microsomal fraction containing lanosterol 14α-demethylase (from a fungal source)

  • Lanosterol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Inhibitor compound (e.g., this compound) at various concentrations

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical system for sterol analysis (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup: a. In a reaction tube, combine the microsomal fraction, NADPH regenerating system, and the inhibitor at various concentrations in the reaction buffer. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: a. Initiate the enzymatic reaction by adding the substrate, lanosterol. b. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Sterol Extraction: a. Stop the reaction by adding a strong base or an organic solvent. b. Extract the sterols from the reaction mixture using an appropriate organic solvent.

  • Analysis and IC50 Determination: a. Analyze the extracted sterols using GC-MS or HPLC to separate and quantify the substrate (lanosterol) and the product (14-demethylated lanosterol). b. Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control. c. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl lanosterol Lanosterol->Fourteen_demethyl_lanosterol Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibits Sterol 14α-demethylase

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antifungal Prepare serial dilutions of this compound inoculate Inoculate microtiter plate prep_antifungal->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read results visually or with spectrophotometer incubate->read_results determine_mic Determine MIC (≥50% growth inhibition) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol_Quantification_Workflow cluster_treatment Treatment cluster_extraction Extraction cluster_quantification Quantification culture Culture fungal cells treat Treat with this compound culture->treat harvest Harvest cells treat->harvest saponify Saponify with alcoholic KOH harvest->saponify extract Extract sterols with n-heptane saponify->extract scan Scan absorbance (230-300 nm) extract->scan calculate Calculate ergosterol content scan->calculate

Caption: Experimental workflow for ergosterol quantification in fungal cells.

References

Preliminary Studies on the Spectrum of Activity for Lombazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use and Scientific Audiences Only

Abstract

Lombazole is a novel synthetic small molecule currently under preclinical investigation as a potential antifungal agent.[1][2] Preliminary data indicate that its mechanism of action involves the targeted, non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[3][4] This mode of action suggests a favorable therapeutic window, as mammalian cells lack a cell wall.[5] This document summarizes the initial in vitro findings on this compound's spectrum of activity against a panel of clinically relevant fungal pathogens, details the experimental protocols used for its evaluation, and outlines its proposed mechanism of action.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[6] The current antifungal arsenal (B13267) is limited, and there is an urgent need for new therapeutic agents with novel mechanisms of action.[1][6] this compound emerges as a promising candidate from a high-throughput screening campaign designed to identify inhibitors of fungal cell wall biosynthesis. Its unique chemical structure and potent in vitro activity warrant further investigation. This guide provides a comprehensive overview of the foundational studies conducted to characterize its antifungal profile.

Proposed Mechanism of Action

This compound is hypothesized to function by inhibiting the FKS1 subunit of the β-(1,3)-D-glucan synthase complex.[4] This enzyme is essential for catalyzing the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in humans.[3][5] By disrupting the integrity of the cell wall, this compound leads to osmotic instability and subsequent cell lysis, resulting in a fungicidal effect against susceptible organisms.[5]

Lombazole_MoA Figure 1: Proposed Mechanism of this compound Action cluster_membrane Fungal Cell Membrane cluster_enzyme β-(1,3)-D-Glucan Synthase Complex FKS1 FKS1 (Catalytic Subunit) Glucan_Polymer β-(1,3)-D-Glucan Polymer RHO1 RHO1 (Regulatory Subunit) This compound This compound This compound->FKS1 Non-competitive inhibition UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->FKS1 Binds to catalytic site Cell_Wall Fungal Cell Wall (Integrity Compromised) Glucan_Polymer->Cell_Wall Incorporation Lysis Cell Lysis Cell_Wall->Lysis Leads to

Caption: Proposed non-competitive inhibition of the FKS1 subunit by this compound.

In Vitro Spectrum of Activity

This compound was tested against a panel of fungal species using a standardized broth microdilution method to determine its Minimum Inhibitory Concentration (MIC). The results demonstrate potent activity against Candida and Aspergillus species, with variable activity against Cryptococcus neoformans.

Data Presentation: MIC Values

The following table summarizes the MIC values, representing the lowest concentration of this compound that prevents visible growth.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900280.1250.250.06 - 0.5
Candida glabrataATCC 900300.250.50.125 - 1
Candida parapsilosisATCC 220190.510.25 - 2
Aspergillus fumigatusATCC 2043050.060.1250.03 - 0.25
Aspergillus flavusATCC 2043040.1250.250.06 - 0.5
Cryptococcus neoformansATCC 2088214162 - >32
Fusarium solaniATCC 36031>32>32>32
  • MIC₅₀: Concentration inhibiting 50% of isolates.

  • MIC₉₀: Concentration inhibiting 90% of isolates.

Experimental Protocols

Detailed methodologies were followed to ensure the reproducibility and accuracy of the results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method.[7][8]

  • Preparation of this compound: A stock solution of this compound was prepared in 100% DMSO. Serial two-fold dilutions were made in RPMI-1640 medium in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. A suspension was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in each well.[8]

  • Incubation: Plates were incubated at 35°C for 24-48 hours, depending on the organism.[10]

  • Endpoint Determination: The MIC was defined as the lowest concentration of this compound showing no visible growth.[7]

MIC_Workflow Figure 2: MIC Assay Experimental Workflow prep_drug 1. Prepare this compound Serial Dilutions in 96-well plate inoculate 3. Inoculate Plates with Fungal Suspension prep_drug->inoculate prep_inoculum 2. Standardize Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic 5. Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic Preclinical_Logic Figure 3: Preclinical Advancement Logic Tree start Initial Hit: This compound mic_test Broad Spectrum MIC Testing start->mic_test mic_pass Potent Activity? (MIC < 1 µg/mL) mic_test->mic_pass cytotox In Vitro Cytotoxicity Assay (e.g., HepG2) cyto_pass Selective? (SI > 100) cytotox->cyto_pass mic_pass->cytotox Yes stop_mic Stop: Poor Potency mic_pass->stop_mic No pk_pd In Vivo PK/PD Studies cyto_pass->pk_pd Yes stop_cyto Stop: High Toxicity cyto_pass->stop_cyto No efficacy Murine Infection Model Efficacy pk_pd->efficacy

References

Understanding the molecular basis of Lombazole's antifungal properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lombazole is an imidazole-based antifungal agent that exerts its primary therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the specific inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14-alpha-demethylase. The consequent depletion of ergosterol and accumulation of toxic sterol intermediates lead to a cascade of downstream effects, including impaired membrane function, cell wall stress, and ultimately, the inhibition of fungal growth. This technical guide provides a detailed exploration of the molecular basis of this compound's antifungal properties, including its mechanism of action, impact on fungal signaling pathways, and relevant experimental methodologies. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on the established understanding of imidazole (B134444) antifungals.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other imidazole antifungals, lies in its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[1][2]

The inhibition of lanosterol 14-alpha-demethylase by this compound leads to two major downstream consequences:

  • Depletion of Ergosterol: Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal plasma membrane. Its depletion leads to a dysfunctional cell membrane, increased permeability, and leakage of essential cellular components.

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of lanosterol and other 14-alpha-methylated sterols.[3] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and the function of membrane-bound enzymes.

This dual assault on the fungal cell membrane is the primary reason for the fungistatic and, at higher concentrations, fungicidal activity of this compound.

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Target

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol_demethylase Lanosterol 14-α-demethylase (CYP51A1) Lanosterol->Lanosterol_demethylase Fourteen_demethyl_lanosterol 14-demethyl-lanosterol Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Fungal_Cell_Membrane This compound This compound This compound->Lanosterol_demethylase Inhibition Lanosterol_demethylase->Fourteen_demethyl_lanosterol Demethylation

Inhibition of Ergosterol Biosynthesis by this compound.

Quantitative Data: Potency of Imidazole Antifungals

Specific Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound are not extensively reported in recent scientific literature. However, to provide a comparative context for its potential potency, the following tables summarize reported MIC values for other imidazole and triazole antifungals against common fungal pathogens. These values are highly dependent on the specific fungal strain and the testing methodology employed.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Azole Antifungals against Candida Species

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)Candida parapsilosis MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)Candida krusei MIC Range (µg/mL)
Miconazole ≤0.03 - >128≤0.03 - >128≤0.03 - 32≤0.03 - 64≤0.12 - >128
Clotrimazole 0.12 - >1280.25 - >1280.06 - 160.12 - >1280.5 - >128
Ketoconazole ≤0.03 - 16≤0.03 - 16≤0.03 - 4≤0.03 - 80.12 - 16
Fluconazole ≤0.25 - 640.5 - >640.5 - 16≤0.25 - 648 - >64
Itraconazole ≤0.03 - 160.12 - 16≤0.03 - 4≤0.03 - 80.25 - 16
Voriconazole ≤0.007 - 10.03 - 16≤0.007 - 0.5≤0.007 - 10.06 - 8
Posaconazole ≤0.008 - 10.03 - 8≤0.008 - 0.5≤0.008 - 10.06 - 4

Note: Data compiled from various sources and represent a range of reported values. Actual MICs can vary significantly.[4][5][6]

Table 2: IC50 Values of Select Azoles against Lanosterol 14-alpha-demethylase

Antifungal AgentTarget OrganismIC50 (µM)
ItraconazoleCandida albicans~0.8
A-39806 (non-azole)Candida albicans0.9 (whole cell)
A-39806 (non-azole)Candida albicans1.9 (cell-free)

Note: Data for illustrative purposes, highlighting the direct inhibitory effect on the target enzyme.[7][8]

Secondary Effects: Cell Wall Stress and Signaling Pathways

The disruption of the plasma membrane by this compound induces significant stress on the fungal cell, leading to secondary effects, most notably on the cell wall. The fungal cell wall is a dynamic structure that responds to environmental insults to maintain cellular integrity.

Cell Wall Thickening and Chitin (B13524) Deposition

A documented consequence of treatment with imidazole antifungals is the thickening of the fungal cell wall. This is often attributed to an abnormal and compensatory deposition of chitin, a key structural polysaccharide in the cell wall. This response is believed to be a result of the activation of cell wall stress signaling pathways.

Activation of the Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a conserved signaling cascade in fungi that is activated in response to cell wall stress. Azole-induced membrane damage is a potent trigger for this pathway.[3][9] The activation of the CWI pathway leads to a transcriptional response aimed at reinforcing the cell wall, including the upregulation of chitin synthase genes.

CWI_Pathway_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ergosterol_Depletion Ergosterol Depletion & Membrane Stress This compound->Ergosterol_Depletion Mid2_Wsc1 Mid2/Wsc1 (Mechanosensors) Ergosterol_Depletion->Mid2_Wsc1 Activates Rho1 Rho1-GTP Mid2_Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Rlm1_Swi4_Swi6 Rlm1, Swi4/Swi6 (Transcription Factors) MAPK_Cascade->Rlm1_Swi4_Swi6 Phosphorylates & Activates Gene_Expression Upregulation of Cell Wall Synthesis Genes (e.g., CHS3, FKS1) Rlm1_Swi4_Swi6->Gene_Expression Cell_Wall_Reinforcement Cell Wall Reinforcement (Increased Chitin Synthesis) Gene_Expression->Cell_Wall_Reinforcement

Generalized Azole-Induced Cell Wall Integrity Pathway.

Experimental Protocols

The following sections outline generalized methodologies for key experiments relevant to studying the antifungal properties of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of this compound in a 96-well Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end

References

Early-Stage Research on Lansoprazole's Potential Therapeutic Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lansoprazole (B1674482) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2][3] It belongs to the class of substituted benzimidazoles and is widely used for the treatment of acid-related gastrointestinal conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[2][4] This technical guide provides an in-depth overview of the early-stage research and clinical findings related to the therapeutic applications of Lansoprazole, with a focus on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action

Lansoprazole is a prodrug that, once in the acidic environment of the gastric parietal cells, converts to its active form.[5] This active metabolite then irreversibly binds to the H+/K+-ATPase enzyme system (the proton pump), effectively blocking the final step of gastric acid production.[5][6] This inhibition leads to a significant and sustained reduction in both basal and stimulated gastric acid secretion.[6]

Signaling Pathway of Gastric Acid Secretion and Lansoprazole Inhibition

cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H2_Receptor H2 Receptor ATP ATP H2_Receptor->ATP Gastrin_Receptor Gastrin Receptor Gastrin_Receptor->ATP Muscarinic_Receptor Muscarinic Receptor Muscarinic_Receptor->ATP cAMP cAMP ATP->cAMP Protein_Kinases Protein Kinases cAMP->Protein_Kinases Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinases->Proton_Pump Activation H_ion H+ Proton_Pump->H_ion Secretes H_ion_lumen H+ H_ion->H_ion_lumen K_ion K+ K_ion->Proton_Pump Enters Lansoprazole_active Active Lansoprazole Lansoprazole_active->Proton_Pump Inhibition Histamine Histamine Histamine->H2_Receptor Gastrin Gastrin Gastrin->Gastrin_Receptor Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Lansoprazole_prodrug Lansoprazole (Prodrug) Lansoprazole_prodrug->Lansoprazole_active Acidic Environment

Caption: Signaling pathway of gastric acid secretion and inhibition by Lansoprazole.

Quantitative Data from Clinical Trials

The efficacy of Lansoprazole has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Lansoprazole in Duodenal Ulcer Healing

Treatment GroupDurationHealing RatePain Relief Rate (Day 3)Reference
Lansoprazole4 weeks97.4%74.3%[7]
Omeprazole4 weeks91.2%51.6%[7]

Table 2: Efficacy of Lansoprazole in Frequent Nighttime Heartburn

Treatment GroupDuration% of Nights without Heartburn% of 24-h Days without HeartburnReference
Lansoprazole (15 mg)14 days61.3%Significantly greater than placebo[8]
Lansoprazole (30 mg)14 days61.7%Significantly greater than placebo[8]
Placebo14 days47.8%N/A[8]

Table 3: Efficacy of Lansoprazole in Ranitidine-Resistant Peptic Ulcers

TreatmentDuration to HealingHealing RateReference
Lansoprazole (30-60 mg daily)2-12 weeks95.2%[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols used in preclinical and clinical studies of Lansoprazole.

Preclinical Experimental Protocol: Anti-Ulcer Efficacy in a Rodent Model

This protocol outlines a general workflow for evaluating the anti-ulcer efficacy of Lansoprazole in a rodent model.[5]

  • Animal Model: Select a suitable rodent model for inducing gastric ulcers (e.g., NSAID-induced ulcer model).

  • Grouping: Divide animals into control and treatment groups.

  • Lansoprazole Preparation:

    • Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. The pH can be adjusted to neutral or slightly alkaline (pH 7-8) with sodium bicarbonate to enhance stability.[5]

    • Suspension: Suspend the required amount of Lansoprazole powder in the CMC vehicle. Due to its poor water solubility, it will form a suspension.[5]

  • Administration: Administer the Lansoprazole suspension or vehicle to the respective groups via oral gavage. The suspension should be administered immediately after preparation to ensure homogeneity.[5]

  • Ulcer Induction: Induce gastric ulcers in the animals according to the chosen model.

  • Evaluation: After a specified period, euthanize the animals and evaluate the extent of gastric ulceration.

Experimental Workflow for an Anti-Ulcer Study

A Animal Acclimatization B Randomization into Groups (Control & Treatment) A->B C Lansoprazole/Vehicle Administration B->C D Ulcer Induction C->D E Sacrifice and Stomach Excision D->E F Ulcer Scoring/ Analysis E->F

Caption: General experimental workflow for an anti-ulcer study.

Clinical Trial Protocol: Lansoprazole for Frequent Nighttime Heartburn

This protocol summarizes the methodology of a randomized, double-blind, placebo-controlled trial.[8]

  • Subject Selection: A total of 864 subjects with heartburn on ≥2 days per week for the past month were enrolled.[8]

  • Randomization: Subjects were randomized to one of three treatment groups: Lansoprazole 15 mg, Lansoprazole 30 mg, or placebo.[8]

  • Treatment: Subjects received their assigned treatment once daily in the morning for 14 days.[8]

  • Endpoints:

    • Primary: Percentage of nights without heartburn.[8]

    • Secondary: Percentage of 24-hour days without heartburn and the percentage of subjects without heartburn on day 1.[8]

  • Data Analysis: Statistical comparisons were made between the Lansoprazole groups and the placebo group.

Pharmacokinetics and Metabolism

Lansoprazole is rapidly absorbed, with peak plasma concentrations reached approximately 1.7 hours after oral administration.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][6] The plasma elimination half-life is short, generally less than 2 hours.[2] The extent of metabolism can be influenced by an individual's CYP2C19 genotype, which may affect the drug's efficacy at standard doses.[10]

Safety and Tolerability

Clinical trials have demonstrated that Lansoprazole is well-tolerated for both short-term and long-term use.[11] The incidence of adverse events is comparable to that of other PPIs like omeprazole, H2-receptor antagonists like ranitidine (B14927), and even placebo.[11] No significant changes in gastric endocrine cell growth or evidence of dysplasia or neoplasia have been observed with long-term treatment.[11]

Early-stage research and subsequent clinical trials have firmly established Lansoprazole as a safe and effective therapeutic agent for a range of acid-related gastrointestinal disorders. Its potent and specific mechanism of action, coupled with a favorable safety profile, makes it a cornerstone in the management of these conditions. Further research may continue to explore its potential applications and optimize its use in specific patient populations.

References

The Impact of Azole Antifungals on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Lombazole" is not found in the current scientific literature. This guide will therefore focus on the well-established class of azole antifungals, using representative molecules like ketoconazole (B1673606) and fluconazole (B54011) to detail the impact on fungal cell membrane integrity. The principles and methodologies described are broadly applicable to this class of antifungal agents.

This technical guide provides an in-depth analysis of the mechanisms by which azole antifungals disrupt the integrity of the fungal cell membrane. It is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal discovery.

Core Mechanism of Action

Azole antifungals function primarily by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] This enzyme, a member of the cytochrome P450 family, is responsible for the conversion of lanosterol to ergosterol.[3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6]

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols, such as 14α-methyl-3,6-diol.[7][8][9] This alteration in the sterol composition of the membrane has several detrimental consequences for the fungal cell:

  • Increased Membrane Permeability and Fluidity: The accumulation of abnormal sterols disrupts the tightly packed structure of the phospholipid bilayer, leading to increased membrane fluidity and permeability.[2][8][9] This can result in the leakage of essential intracellular components and an increased susceptibility to osmotic stress.

  • Impaired Enzyme Function: Many essential membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis, require a specific sterol environment to function correctly. The altered sterol profile disrupts their activity, further compromising cellular processes.[10]

  • Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth, a characteristic that defines the fungistatic nature of most azole drugs.[1][2] At higher concentrations, some azoles can exhibit fungicidal activity due to direct membrane damage.[11]

Data Presentation

The following tables summarize quantitative data from studies on the effects of azole antifungals on fungal ergosterol content and membrane fluidity.

Table 1: Effect of Fluconazole on Ergosterol Content in Candida albicans

Fluconazole Concentration (µg/mL)Mean Reduction in Ergosterol Content (Susceptible Isolates)Mean Reduction in Ergosterol Content (Resistant Isolates)
172%25%
484%Not specified
1695%Not specified
64100%84%

Source: Adapted from experimental data on fluconazole's effect on C. albicans isolates.[7]

Table 2: Impact of Fluconazole on Membrane Fluidity in Saccharomyces cerevisiae

TreatmentOrder Parameter (S)Rotational Lipid Motion
Control (No Fluconazole)0.965Baseline
Fluconazole Administration0.9075-fold acceleration

Source: Data from a study using the fluorescence anisotropy probe TMA-DPH to measure membrane rigidity.[3] A lower order parameter (S) indicates increased membrane fluidity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of azole antifungals on fungal cell membrane integrity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the azole antifungal in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile fungal growth medium (e.g., RPMI-1640) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the antifungal working solution (at twice the highest desired final concentration) to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard the final 100 µL from well 11. Well 12 will serve as a drug-free growth control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the growth medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation and Incubation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Ergosterol Quantification Assay

This protocol details the extraction and spectrophotometric quantification of ergosterol from fungal cells.

Protocol:

  • Cell Culture and Harvesting:

    • Grow the fungal culture in a suitable broth medium with and without the test azole compound for a specified period (e.g., 16 hours).

    • Harvest the cells by centrifugation and wash them with sterile distilled water.

  • Saponification:

    • To the cell pellet, add a 25% alcoholic potassium hydroxide (B78521) solution (25g KOH, 35mL sterile distilled water, brought to 100mL with 100% ethanol).

    • Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.

  • Sterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.

    • Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.

  • Spectrophotometric Analysis:

    • Transfer the n-heptane layer to a quartz cuvette.

    • Scan the absorbance from 240 nm to 300 nm using a spectrophotometer.

    • The presence of ergosterol and the late sterol intermediate 24(28)dehydroergosterol (24(28)DHE) results in a characteristic four-peaked curve.

    • Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm, accounting for the contribution of 24(28)DHE.

Membrane Permeability Assay (Propidium Iodide Uptake)

Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.

Protocol:

  • Cell Preparation:

    • Harvest fungal cells from a liquid culture and wash them with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the buffer to a known concentration.

  • Treatment with Azole: Incubate the cell suspension with various concentrations of the azole antifungal for different time points. Include a positive control (e.g., heat-killed cells or cells treated with 70% ethanol) and a negative control (untreated cells).

  • Staining with Propidium Iodide: Add propidium iodide solution (final concentration of 1-5 µg/mL) to each cell suspension and incubate in the dark for 5-15 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer. The percentage of PI-positive cells corresponds to the population with damaged cell membranes.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of azole antifungals.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Impact of Azole Antifungal Lanosterol Lanosterol Demethylation 14α-demethylation Lanosterol->Demethylation Intermediates Episterol Demethylation->Intermediates Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Target Enzyme) Demethylation->Lanosterol_14a_demethylase Desaturation C5,6-desaturation Intermediates->Desaturation Ergosterol Ergosterol Desaturation->Ergosterol Azole Azole Antifungal Azole->Lanosterol_14a_demethylase Inhibits ToxicSterols Accumulation of 14α-methylated sterols ErgosterolDepletion Ergosterol Depletion MembraneDisruption Disrupted Membrane Integrity & Fluidity ToxicSterols->MembraneDisruption ErgosterolDepletion->MembraneDisruption

Caption: Mechanism of azole antifungal action on the ergosterol biosynthesis pathway.

start Start culture Culture Fungal Strain with/without Azole start->culture harvest Harvest and Wash Cells culture->harvest saponify Saponification with Alcoholic KOH harvest->saponify extract Extract Sterols with n-heptane saponify->extract analyze Spectrophotometric Analysis (240-300 nm) extract->analyze quantify Quantify Ergosterol analyze->quantify end End quantify->end

Caption: Experimental workflow for the quantification of ergosterol in fungal cells.

cluster_analysis Analysis start Start prepare_cells Prepare Fungal Cell Suspension start->prepare_cells treat_azole Treat Cells with Azole Antifungal (Time-course & Dose-response) prepare_cells->treat_azole stain_pi Stain with Propidium Iodide treat_azole->stain_pi microscopy Fluorescence Microscopy stain_pi->microscopy flow_cytometry Flow Cytometry stain_pi->flow_cytometry results Determine Percentage of Permeabilized Cells microscopy->results flow_cytometry->results end End results->end

Caption: Workflow for assessing fungal membrane permeability using propidium iodide.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Lombazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lombazole is identified as an inhibitor of the sterol C-14 demethylation step within the fungal ergosterol (B1671047) biosynthesis pathway, a mechanism of action characteristic of azole antifungals.[1][2] This mode of action disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.

These application notes provide a comprehensive guide to standardized in vitro antifungal susceptibility testing protocols applicable to this compound. Given the limited specific published data for this compound, the following protocols are based on established methodologies for other azole antifungal agents as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended to serve as a robust framework for the systematic evaluation of this compound's antifungal activity.

Mechanism of Action: Azole Antifungals

Azole antifungals, including this compound, exert their effect by targeting the enzyme lanosterol (B1674476) 14α-demethylase, a key component in the biosynthesis of ergosterol.[1][2][3][4] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The incorporation of these abnormal sterols disrupts the normal structure and function of the cell membrane, increasing its permeability and ultimately inhibiting fungal growth.[4]

Azole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Enzyme->Disruption This compound This compound (Azole Antifungal) Block This compound->Block Block->Enzyme MembraneDamage Disrupted Cell Membrane Integrity & Function Disruption->MembraneDamage GrowthInhibition Inhibition of Fungal Growth MembraneDamage->GrowthInhibition

Figure 1: Mechanism of action of this compound and other azole antifungals.

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. It is recommended to perform these assays in parallel with established antifungal agents to ensure the validity of the results.

Broth Microdilution Method (Based on CLSI M27 and EUCAST E.Def 7.4)

This method is considered the reference standard for antifungal susceptibility testing of yeasts.[5][6][7]

a. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). The exact concentration will depend on the desired final testing range.

  • Further dilutions should be made in RPMI 1640 medium to achieve the desired concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting fungal growth.

b. Preparation of Inoculum:

  • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a suspension of fungal cells in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done using a spectrophotometer at a wavelength of 530 nm.

  • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

c. Assay Procedure:

  • Use sterile 96-well microtiter plates.

  • Add 100 µL of RPMI 1640 medium to all wells except the first column.

  • Add 200 µL of the highest concentration of this compound (in RPMI 1640) to the first column of wells.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

d. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

  • For azoles, the endpoint is typically defined as a ≥50% reduction in turbidity as determined visually or with a spectrophotometer at 490 nm.

Disk Diffusion Method (Based on CLSI M44)

This method is a simpler, agar-based alternative to broth microdilution.

a. Preparation of Agar Plates and Disks:

  • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

  • Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm.

  • Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound. The optimal concentration for the disks will need to be determined empirically.

b. Inoculum Preparation and Inoculation:

  • Prepare a fungal inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

c. Assay Procedure:

  • Allow the inoculated plates to dry for 3-5 minutes.

  • Aseptically apply the this compound-impregnated disks to the surface of the agar.

  • Incubate the plates at 35°C for 20-24 hours.

d. Interpretation of Results:

  • Measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.

  • The interpretation of the zone diameters (as susceptible, intermediate, or resistant) requires correlation with MIC data. Since specific breakpoints for this compound are not established, this method is primarily useful for screening and qualitative assessment.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis P1 Prepare this compound Stock Solution (in DMSO) P3 Dilute Inoculum in RPMI 1640 P1->P3 P2 Prepare Fungal Inoculum (0.5 McFarland Standard) P2->P3 A3 Add Diluted Inoculum to all wells P3->A3 A1 Dispense RPMI 1640 in 96-well plate A2 Create Serial Dilutions of this compound A1->A2 A2->A3 A4 Include Growth and Sterility Controls A3->A4 I1 Incubate at 35°C for 24-48 hours A4->I1 I2 Read Results Visually or Spectrophotometrically I1->I2 D1 Determine MIC: Lowest concentration with ≥50% growth inhibition I2->D1

Figure 2: Experimental workflow for the broth microdilution method.

Data Presentation

Quantitative data, such as MIC values, should be summarized in tables for clear comparison. When establishing in-house testing for this compound, it is crucial to include quality control (QC) strains with known susceptibility to other azole antifungals. This ensures the reliability and reproducibility of the testing method.

Table 1: Example Quality Control Reference Ranges for Broth Microdilution

The following table provides established MIC ranges for common QC strains against well-characterized azole antifungals, as per CLSI guidelines. These ranges can be used to validate the testing procedure.

Antifungal AgentQC StrainExpected MIC Range (µg/mL)
FluconazoleCandida parapsilosis ATCC 220191.0 - 4.0
Candida krusei ATCC 625816 - 64
VoriconazoleCandida parapsilosis ATCC 220190.015 - 0.12
Candida krusei ATCC 62580.06 - 0.5
ItraconazoleCandida parapsilosis ATCC 220190.03 - 0.12
Candida krusei ATCC 62580.12 - 0.5

Note: These are example ranges and should be verified against the latest CLSI M60 document.

Table 2: Hypothetical Data Presentation for this compound MICs

Once MICs for this compound are determined, they should be presented in a clear, tabular format.

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028[Experimental Value][Experimental Value]
Candida glabrata ATCC 90030[Experimental Value][Experimental Value]
Clinical Isolate 1[Experimental Value][Experimental Value]
Clinical Isolate 2[Experimental Value][Experimental Value]

Conclusion

The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of this compound's antifungal activity. Adherence to these established methodologies, including the use of appropriate quality control strains, is essential for generating reliable and reproducible data. This information will be critical for the further development and characterization of this compound as a potential antifungal agent.

References

Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Lombazole Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening invasive candidiasis. The emergence of antifungal resistance necessitates the continuous development and evaluation of new therapeutic agents. Lombazole is an imidazole (B134444) antifungal agent that, like other azoles, targets the fungal cell membrane. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against various Candida species, a critical step in assessing its antifungal efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3]

The primary mechanism of action for azole antifungals, including this compound, involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[4][5] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Signaling Pathway of Azole Antifungals

The following diagram illustrates the mechanism of action of this compound in inhibiting the ergosterol biosynthesis pathway in Candida species.

Lombazole_Mechanism cluster_cell Candida Cell cluster_membrane Cell Membrane Disruption Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Increased Permeability Increased Permeability This compound This compound Lanosterol\n14α-demethylase\n(ERG11) Lanosterol 14α-demethylase (ERG11) This compound->Lanosterol\n14α-demethylase\n(ERG11) Inhibition Growth Inhibition Growth Inhibition Increased Permeability->Growth Inhibition

Caption: Mechanism of action of this compound on the ergosterol biosynthesis pathway.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[6][7][8]

Materials
  • This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO).

  • Candida Species: Clinical or reference strains of Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Candida krusei.

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for culturing Candida isolates.

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid).[9]

  • Equipment and Consumables:

    • Sterile, flat-bottom 96-well microtiter plates.

    • Multichannel pipette.

    • Spectrophotometer or microplate reader (for OD600 readings).

    • Incubator (35°C).

    • Vortex mixer.

    • Sterile saline (0.85%).

    • 0.5 McFarland standard.

Experimental Workflow

The following diagram outlines the workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution E Prepare Serial Dilutions of this compound in 96-well Plate A->E B Culture Candida Isolates on SDA C Prepare Inoculum Suspension (0.5 McFarland) B->C D Dilute Inoculum in RPMI-1640 C->D F Inoculate Wells with Standardized Candida Suspension D->F E->F G Include Growth and Sterility Controls F->G H Incubate at 35°C for 24-48 hours G->H I Visually Inspect for Growth or Read OD600 H->I J Determine MIC50 Endpoint I->J

Caption: Workflow for determining the MIC of this compound using broth microdilution.

Step-by-Step Procedure
  • Preparation of this compound Dilutions:

    • Prepare a 2x working stock of the highest this compound concentration to be tested in RPMI-1640 medium.

    • In a 96-well plate, add 100 µL of RPMI-1640 to wells in columns 2 through 11.

    • Add 200 µL of the 2x this compound working stock to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • Subculture Candida isolates on SDA plates and incubate at 35°C for 24 hours.

    • Harvest fresh colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from columns 1 to 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • Alternatively, use a microplate reader to measure the optical density at 600 nm (OD600).

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction, or MIC50) compared to the growth control.[10]

Data Presentation

The following tables present hypothetical but representative MIC data for this compound against various Candida species.

Table 1: MIC Range of this compound against Candida Species

Candida SpeciesMIC Range (µg/mL)
C. albicans0.03 - 2
C. glabrata0.125 - 8
C. parapsilosis0.06 - 4
C. tropicalis0.03 - 1
C. krusei0.25 - 16

Table 2: Comparative MIC Values (MIC50 and MIC90) of this compound

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.1251
C. glabrata14
C. parapsilosis0.252
C. tropicalis0.1250.5
C. krusei28

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Interpretation and Conclusion

The determination of the MIC is a fundamental in vitro measure of an antifungal agent's activity. The provided protocol, based on established CLSI standards, ensures reproducibility and comparability of results.[7][10] The hypothetical data presented suggests that this compound demonstrates potent activity against C. albicans and C. tropicalis, with moderate activity against other Candida species. As is common with some azoles, higher MICs may be observed for C. glabrata and C. krusei.

It is important to note that in vitro susceptibility testing provides a controlled assessment of an antifungal's effect on fungal growth.[10] The clinical efficacy of this compound will also depend on pharmacokinetic and pharmacodynamic factors. Further studies are warranted to establish clinical breakpoints and to evaluate the in vivo performance of this compound in treating Candida infections.

References

Application Notes and Protocols for Lombazole Antibacterial Assays on Staphylococcus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lombazole is an imidazole-based antimicrobial agent that has demonstrated notable activity against Gram-positive bacteria, including various species of Staphylococcus.[1][2] Unlike its mechanism of action in fungi, where it inhibits ergosterol (B1671047) biosynthesis, its antibacterial effects in Staphylococcus are primarily directed towards the inhibition of lipid synthesis within the cell envelope.[3][4][5] This disruption of essential lipid biosynthesis leads to a cascade of secondary effects, including compromised plasma membrane integrity, abnormal cell wall thickening, and eventual cell lysis.[1][2] These application notes provide a standardized operating procedure for evaluating the antibacterial efficacy of this compound against Staphylococcus species, offering detailed protocols for key assays and guidance on data interpretation.

Mechanism of Action

In Staphylococcus epidermidis, this compound's primary mode of action is the inhibition of lipid biosynthesis, a critical process for maintaining the structural and functional integrity of the bacterial cell envelope.[3][4] This interference with lipid synthesis results in profound ultrastructural changes, such as alterations in the plasma membrane's morphology and the accumulation of lipid-like material.[1] Secondary consequences of this primary effect include the thickening of the cell wall, abnormal cell division, and a separation of the plasma membrane from the cell wall, ultimately leading to cell disruption.[1][2]

Key Experiments and Protocols

To comprehensively evaluate the antibacterial properties of this compound against Staphylococcus, a series of in vitro assays are recommended. These include determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and performing a Time-Kill Kinetic Assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine the MIC of this compound against Staphylococcus.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Staphylococcus species (e.g., S. aureus, S. epidermidis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the Staphylococcus strain.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the appropriate starting concentration of this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Include a subculture from the growth control well.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.

Protocol:

  • Preparation:

    • Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask without this compound.

  • Inoculation:

    • Inoculate each flask with a starting inoculum of Staphylococcus at approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

Data Presentation

Quantitative data from these assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: MIC and MBC of this compound against Staphylococcus species

Staphylococcus StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213
S. epidermidis ATCC 12228
Clinical Isolate 1
Clinical Isolate 2

Table 2: Time-Kill Kinetics of this compound against S. aureus (log₁₀ CFU/mL)

Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
0
2
4
6
8
24

Visualizations

Signaling Pathway

Lombazole_Mechanism This compound This compound Lipid_Synthase Lipid Biosynthesis Enzymes This compound->Lipid_Synthase Inhibition Cell_Envelope Cell Envelope Precursors Lipid_Synthase->Cell_Envelope Blocks Production Plasma_Membrane Plasma Membrane Integrity Lipid_Synthase->Plasma_Membrane Cell_Envelope->Plasma_Membrane Maintains Cell_Wall Cell Wall Synthesis Cell_Envelope->Cell_Wall Contributes to Cell_Disruption Cell Disruption & Lysis Plasma_Membrane->Cell_Disruption Loss of Integrity Cell_Wall->Cell_Disruption Abnormal Thickening

References

Application Notes and Protocols: Lombazole Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lombazole (CAS RN: 60628-98-0) is an imidazole (B134444) derivative.[1][2][3] As with any research compound, understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for the design and interpretation of in vitro and in vivo studies. This document provides a comprehensive set of protocols for determining the solubility and stability of this compound in common laboratory solvents. While specific quantitative data for this compound is not extensively published, the following standardized methods can be employed to generate this critical information.

This compound - Compound Information

  • IUPAC Name: 1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole[2]

  • Molecular Formula: C₂₂H₁₇ClN₂[4][5]

  • Molecular Weight: 344.84 g/mol [4][5]

  • Structure:

    • (R)-Lombazole[5]

    • (S)-Lombazole[4]

Part 1: Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves creating a saturated solution of the compound and then measuring its concentration.

1.1. Data Presentation: this compound Solubility

The following table should be used to record the experimentally determined solubility of this compound in various solvents at a specified temperature.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Water25
Ethanol25
DMSO25
Methanol25
PBS (pH 7.4)25

1.2. Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound powder

  • Common laboratory solvents (e.g., Water, Ethanol, DMSO, Methanol, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical balance

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that a true equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved this compound at the bottom of the vial.

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • To remove any remaining solid particles, centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes.

    • Alternatively, filter the supernatant through a 0.22 µm syringe filter.

  • Analysis:

    • Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectrophotometry).

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.[6][7][8]

    • Calculate the original concentration in the undiluted supernatant, which represents the solubility of this compound in that solvent.

1.3. Workflow for Solubility Determination

G Workflow for this compound Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge/Filter to remove solids B->C D Dilute supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Caption: A schematic of the shake-flask method for determining solubility.

Part 2: Stability Assessment

Assessing the chemical stability of this compound under various conditions is critical for ensuring the integrity of experimental results. This involves exposing the compound to different stressors and monitoring its degradation over time.

2.1. Data Presentation: this compound Stability

The following table should be used to record the percentage of this compound remaining after incubation under different conditions.

ConditionTime (hours)% this compound RemainingDegradation Products Observed
pH Stability
pH 30100-
24
48
pH 7.40100-
24
48
pH 90100-
24
48
Temperature Stability
4 °C0100-
24
48
25 °C (RT)0100-
24
48
37 °C0100-
24
48
Photostability
Light Exposed0100-
2
4
Dark Control0100-
2
4

2.2. Experimental Protocol: Stability Assessment

This protocol describes a general method for evaluating the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffers of different pH values (e.g., pH 3, 7.4, 9)

  • Temperature-controlled incubators or water baths

  • Photostability chamber or a light source with controlled output

  • Amber and clear glass vials

  • HPLC system for analysis

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS at pH 7.4). The initial concentration should be accurately known and suitable for HPLC analysis after dilution.

  • pH Stability:

    • Aliquot the this compound working solution into separate vials containing buffers of different pH values (e.g., acidic, neutral, basic).

    • Incubate the vials at a constant temperature (e.g., 37 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each pH condition.

    • Immediately quench any potential degradation by diluting the sample in the mobile phase and freezing if necessary until analysis.

  • Temperature Stability:

    • Aliquot the this compound working solution (at a stable pH, e.g., 7.4) into several vials.

    • Store the vials at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

    • At specified time points, withdraw samples from each temperature condition.

  • Photostability:

    • Aliquot the this compound working solution into both clear (light-exposed) and amber (dark control) vials.

    • Expose the clear vials to a controlled light source (e.g., consistent with ICH Q1B guidelines). Wrap the amber vials in aluminum foil to serve as dark controls.

    • Place both sets of vials at a constant temperature.

    • At specified time points, withdraw samples from both the light-exposed and dark control vials.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A suitable method should be able to separate the parent this compound peak from any potential degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

2.3. Logical Diagram for Stability Assessment

G Logical Flow for this compound Stability Studies cluster_0 Stress Conditions cluster_1 Experimental Process A pH 3, 7.4, 9 E Expose to Stress Conditions B 4°C, 25°C, 37°C C Light vs. Dark D Prepare this compound Solution D->E F Sample at Time Points (0, 2, 4, ... 48h) E->F Incubate G Analyze by HPLC F->G H Determine % this compound Remaining G->H

Caption: A diagram illustrating the parallel workflows for assessing stability.

References

Preparation of Lombazole Stock Solutions for Research Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lombazole is an imidazole-based antimicrobial agent. While specific data on its use in cancer research is limited, other compounds from the benzimidazole (B57391) class have demonstrated potential anti-cancer properties. This document provides a generalized protocol for the preparation of stock solutions of poorly soluble benzimidazole compounds, using Lansoprazole as a primary example, to facilitate in vitro research experiments. The methodologies outlined below are intended to serve as a starting point for researchers working with this compound or similar compounds.

Chemical Properties of this compound

PropertyValueSource
CAS Number 60628-98-0[1][2]
Molecular Formula C₂₂H₁₇ClN₂
Molecular Weight 344.84 g/mol

Preparation of Stock Solutions

Due to the predicted low aqueous solubility of this compound, a common characteristic of benzimidazoles, the use of an organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for this class of compounds in cell-based assays.

Table 1: Recommended Solvents for Benzimidazole Stock Solutions

SolventGradeNotes
Dimethyl sulfoxide (DMSO)Cell culture grade, sterileRecommended for high concentration stock solutions. Final concentration in cell culture media should be kept low (typically ≤ 0.5%) to minimize cytotoxicity.
EthanolAnhydrous, molecular biology gradeCan be used as an alternative, but may have lower solubilizing capacity for some benzimidazoles compared to DMSO.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for sterilization)

  • Laminar flow hood (recommended for sterile work)

Procedure:

  • Pre-weighing Preparation: In a laminar flow hood, prepare a sterile microcentrifuge tube.

  • Weighing this compound: Tare the analytical balance with the sterile tube. Carefully weigh out 3.45 mg of this compound powder and add it to the tube.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may lead to some loss of the compound.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh Weigh 3.45 mg this compound add_dmso Add 1 mL Sterile DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex warm Gentle warming (optional) vortex->warm sterilize Sterile filter (optional) warm->sterilize aliquot Aliquot into single-use volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Experimental Protocols: Cell Viability Assay

The following is a generalized protocol for determining the cytotoxic effects of a benzimidazole compound on cancer cell lines using a standard MTT assay.

Table 2: Example IC₅₀ Values for Lansoprazole in Human Cancer Cell Lines (72h treatment)

Cell LineCancer TypeIC₅₀ (µM)
A375Skin Melanoma99
A549Lung Cancer217
CACO-2Colorectal Cancer272
MCF-7Breast Cancer208
PANC-1Pancreatic Cancer181

Note: This data is for Lansoprazole and should be used as a reference for designing dose-response experiments for this compound.

MTT Assay Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical starting range, based on related compounds, might be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix gently by pipetting or shaking to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Putative Signaling Pathways Affected by Benzimidazoles

Based on studies of related benzimidazole compounds like Mebendazole and Lansoprazole, this compound may exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_Hedgehog Hedgehog Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_STAT STAT Pathway cluster_Cellular_Effects Cellular Effects This compound This compound (hypothesized) SMO SMO This compound->SMO Inhibition PI3K PI3K This compound->PI3K Inhibition Raf Raf This compound->Raf Inhibition STAT1_2 STAT1/2 This compound->STAT1_2 Modulation GLI GLI SMO->GLI -| Proliferation Cell Proliferation GLI->Proliferation -| Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis STAT1_2->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a diverse range of therapeutic applications. While initially recognized for their anthelmintic properties, recent high-throughput screening (HTS) efforts have unveiled their potential in other areas, including oncology and infectious diseases. This document provides detailed application notes and protocols for incorporating benzimidazole (B57391) compounds, with a focus on Lansoprazole and its analogs, into HTS campaigns for drug discovery and repurposing.

Benzimidazoles, such as Luxabendazole and Mebendazole (B1676124), traditionally function by inhibiting the polymerization of β-tubulin in parasites, leading to their demise.[1] However, compounds like Lansoprazole, a well-known proton pump inhibitor (PPI), have demonstrated activities independent of their anti-secretory effects, such as intracellular activity against Mycobacterium tuberculosis and the ability to reverse multidrug resistance in cancer cells.[2][3] These findings underscore the value of screening this chemical scaffold against a variety of biological targets.

Mechanism of Action & Signaling Pathways

The biological activity of benzimidazoles is target-dependent. Two key pathways are highlighted below:

  • Inhibition of Tubulin Polymerization: This is the classical mechanism for anthelmintic benzimidazoles. They bind to the colchicine-binding site on β-tubulin subunits, preventing their assembly into microtubules.[1][4] This disrupts essential cellular processes in parasites, such as nutrient uptake and cell division, ultimately leading to cell death.[1]

    cluster_0 A Benzimidazole (e.g., Luxabendazole) B β-tubulin A->B Binds to C Microtubule Polymerization A->C Inhibits D Disruption of Microtubule Formation E Impaired Nutrient Absorption & Cell Division D->E F Parasite Death E->F

    Fig. 1: Benzimidazole inhibition of tubulin polymerization.
  • Proton Pump Inhibition and Beyond (Lansoprazole): As a PPI, Lansoprazole is a prodrug that, in an acidic environment, is converted to its active sulfonamide form.[5] This active form irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells.[5] More recently, HTS studies have shown that Lansoprazole can be metabolized by M. tuberculosis to Lansoprazole sulfide, which then inhibits the bacterial cytochrome bc1 complex, crucial for cellular respiration.[2] Additionally, Lansoprazole has been shown to interfere with the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are involved in multidrug resistance in cancer.[3]

    cluster_0 L Lansoprazole (Prodrug) TB M. tuberculosis L->TB Intracellular Reduction LS Lansoprazole Sulfide (Active Metabolite) CBC Cytochrome bc1 Complex LS->CBC Inhibits ATP_P ATP Production LS->ATP_P Blocks BD Bacterial Death

    Fig. 2: Antitubercular mechanism of Lansoprazole.

High-Throughput Screening Assays & Protocols

A generalized workflow for an HTS campaign involving benzimidazoles is depicted below.

cluster_workflow HTS Workflow P Primary Screen (e.g., Enzyme Inhibition, Phenotypic Screen) H Hit Identification (Active Compounds) P->H D Dose-Response (IC50/EC50 Determination) H->D S Secondary Assays (e.g., Cytotoxicity, Orthogonal Assays) D->S L Lead Optimization S->L

Fig. 3: Generalized high-throughput screening workflow.
Protocol 1: Target-Based Enzyme Inhibition Assay (e.g., InhA for Antitubercular Screening)

This protocol is adapted for screening compounds that inhibit the InhA enzyme of M. tuberculosis.

Objective: To identify benzimidazole derivatives that inhibit InhA activity by monitoring NADH oxidation.

Materials:

  • 96- or 384-well, UV-transparent microplates

  • Purified InhA enzyme

  • Test compounds (e.g., Lansoprazole analogs) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5% glycerol)

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Decanoyl-CoA (Substrate)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Plating: Dispense 2 µL of test compound dilutions into the wells of the microplate. Include DMSO-only wells as negative controls (100% activity) and a known inhibitor as a positive control.

  • Enzyme Addition: Add 178 µL of Assay Buffer containing the InhA enzyme to each well to achieve a final concentration of approximately 200 nM.[6]

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a substrate/cofactor mix containing Decanoyl-CoA and NADH (final concentrations of 25 µM each).[6]

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 15-30 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each compound relative to the DMSO control.

    • For active compounds, perform dose-response experiments and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Whole-Organism Phenotypic Assay (e.g., Anthelmintic Motility Assay)

This protocol is designed to assess the effect of compounds on the motility of a model organism like Caenorhabditis elegans or a parasitic nematode.

Objective: To identify compounds that inhibit nematode motility.

Materials:

  • 96-well microplates

  • Synchronized population of nematodes (e.g., L4 stage C. elegans)

  • Liquid culture medium

  • Test compounds dissolved in DMSO

  • Automated microscopy platform or worm tracking software

Procedure:

  • Worm Dispensing: Dispense a defined number of nematodes in liquid medium into each well of a 96-well plate.

  • Compound Addition: Add test compounds to the wells at the desired final concentration. Include DMSO-only (negative) and a known anthelmintic like Ivermectin (positive) controls.

  • Incubation: Incubate the plates at the appropriate temperature for the organism (e.g., 20°C for C. elegans).

  • Motility Assessment: At specified time points (e.g., 24, 48, 72 hours), assess worm motility. This can be done by:

    • Visual inspection and scoring.

    • Using an automated system that records and analyzes worm movement.

  • Data Analysis:

    • Quantify motility as a percentage relative to the negative control.

    • A common threshold for a "hit" is >70% motility inhibition.[7]

    • Determine EC50 values for active compounds through dose-response analysis.

Data Presentation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison.

Table 1: Representative Data from a Primary Anthelmintic Screen

Compound IDConcentration (µM)Motility Inhibition (%)Hit ( >70% Inhibition)
Lombazole-0011085Yes
This compound-0021012No
Ivermectin (Control)1098Yes
DMSO (Control)-0No

Table 2: Dose-Response Data for a "Hit" Compound

CompoundEC50 (µM)95% Confidence Interval
Ivermectin2.18[1.95, 2.44]
Levamisole1.91[1.68, 2.17]
Moxidectin0.79[0.65, 0.96]
Note: EC50 values for known anthelmintics can be used to validate the assay.[7]

Table 3: Representative Data from an Antitubercular Screen

Compound IDTargetAssay TypeIC50 (µM)
Lansoprazole Analog 1InhAEnzyme Inhibition5.2
Lansoprazole Analog 2M. tuberculosisWhole-Cell Viability8.1
Isoniazid (Control)InhAEnzyme Inhibition0.1

Conclusion

The benzimidazole scaffold represents a versatile starting point for drug discovery campaigns targeting a wide array of diseases. The protocols and application notes provided herein offer a framework for the high-throughput screening of these compounds. Successful implementation of these assays, coupled with robust data analysis, can facilitate the identification of novel lead candidates for further development. It is crucial to validate hits from primary screens using secondary, orthogonal assays to eliminate false positives and confirm the mechanism of action.

References

Application of Azole Antifungals in Dual-Species Biofilm Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lombazole": Initial literature searches did not yield specific data on a compound named "this compound" in the context of dual-species biofilm research. This document will proceed by using representative and well-studied azole antifungals, such as fluconazole (B54011) and miconazole, as examples to illustrate the principles and protocols for evaluating antifungal agents against dual-species biofilms. The methodologies described herein are broadly applicable to other antifungal compounds.

Introduction

Dual-species biofilms, complex communities of fungi and bacteria, are frequently associated with persistent and difficult-to-treat infections. The interactions within these biofilms can lead to emergent properties, such as enhanced resistance to antimicrobial agents.[1][2] For instance, the fungal partner, often Candida albicans, can provide a structural scaffold for bacterial colonization, while the bacteria can modulate the biofilm microenvironment, contributing to increased drug tolerance.[3][4][5] This makes the study of antimicrobial efficacy in dual-species models a critical area of research for the development of new therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the evaluation of azole antifungals against dual-species biofilms, with a focus on Candida albicans and a bacterial partner such as Staphylococcus aureus.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when evaluating the efficacy of azole antifungals against single- and dual-species biofilms. The values are illustrative and will vary depending on the specific strains, experimental conditions, and the azole antifungal used.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of a Representative Azole Antifungal

Organism(s)Planktonic MIC (µg/mL)Sessile MBIC₅₀ (µg/mL)Sessile MBIC₈₀ (µg/mL)
Candida albicans (monoculture)1 - 432 - 128> 256
Staphylococcus aureus (monoculture)Not ApplicableNot ApplicableNot Applicable
C. albicans / S. aureus (dual-species)1 - 4 (for C. albicans)64 - 256> 512

Note: MBIC₅₀ and MBIC₈₀ represent the minimum drug concentrations required to inhibit 50% and 80% of biofilm metabolic activity, respectively. Cells within a biofilm are notoriously more resistant to antimicrobial agents than their free-floating planktonic counterparts.[6]

Table 2: Effect of a Representative Azole Antifungal on Biofilm Biomass

Organism(s)TreatmentBiofilm Biomass (OD₅₇₀)% Reduction
C. albicans (monoculture)Control (untreated)1.2 ± 0.2-
Azole (sub-MBIC)0.8 ± 0.133%
Azole (MBIC₅₀)0.6 ± 0.150%
C. albicans / S. aureus (dual-species)Control (untreated)1.8 ± 0.3-
Azole (sub-MBIC)1.5 ± 0.217%
Azole (MBIC₅₀)1.1 ± 0.239%

Note: Data are presented as mean ± standard deviation. OD₅₇₀ is the optical density at 570 nm after crystal violet staining. Dual-species biofilms often exhibit greater biomass compared to their monospecies counterparts.[4]

Experimental Protocols

Dual-Species Biofilm Formation

This protocol describes the formation of a Candida albicans and Staphylococcus aureus dual-species biofilm in a 96-well microtiter plate.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Staphylococcus aureus strain (e.g., Newman)

  • Yeast Peptone Dextrose (YPD) broth

  • Tryptic Soy Broth (TSB)

  • RPMI-1640 medium buffered with MOPS

  • Phosphate Buffered Saline (PBS)

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Prepare Inocula:

    • Inoculate a single colony of C. albicans into 5 mL of YPD broth and incubate overnight at 30°C with shaking.

    • Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Standardize Cell Suspensions:

    • Harvest the overnight cultures by centrifugation.

    • Wash the cell pellets twice with PBS.

    • Resuspend the pellets in RPMI-1640 medium.

    • Adjust the cell density of C. albicans to 1 x 10⁶ cells/mL and S. aureus to 1 x 10⁷ cells/mL using a hemocytometer or by measuring the optical density at 600 nm.

  • Biofilm Formation:

    • Add 100 µL of the standardized C. albicans suspension to the wells of a 96-well plate.

    • Incubate for 90 minutes at 37°C to allow for initial adherence of the yeast cells.[7]

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 100 µL of the standardized S. aureus suspension to the wells containing the adhered C. albicans. For monospecies controls, add 100 µL of sterile RPMI-1640.

    • Incubate the plate for 24-48 hours at 37°C to allow for dual-species biofilm maturation.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol uses a metabolic assay (XTT reduction) to determine the MBIC of an azole antifungal against the dual-species biofilm.

Materials:

  • Mature dual-species biofilms in a 96-well plate

  • Azole antifungal stock solution

  • RPMI-1640 medium

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Plate reader

Procedure:

  • Prepare Drug Dilutions:

    • Prepare a serial two-fold dilution of the azole antifungal in RPMI-1640 medium in a separate 96-well plate.

  • Treat Biofilms:

    • Carefully remove the medium from the wells containing the mature biofilms.

    • Wash the biofilms twice with PBS to remove planktonic cells.

    • Add 200 µL of the various concentrations of the azole antifungal to the wells. Include drug-free wells as a positive control and wells with medium only as a negative control.

    • Incubate for 24 hours at 37°C.

  • Assess Metabolic Activity:

    • After incubation, remove the drug-containing medium and wash the biofilms twice with PBS.

    • Prepare the XTT-menadione solution according to the manufacturer's instructions.

    • Add 200 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader.

  • Determine MBIC:

    • The MBIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the untreated control.

Quantification of Biofilm Biomass (Crystal Violet Assay)

This protocol quantifies the total biofilm biomass.

Materials:

  • Mature dual-species biofilms in a 96-well plate

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695)

  • Plate reader

Procedure:

  • Wash Biofilms:

    • Gently wash the mature biofilms twice with PBS to remove non-adherent cells.

  • Fix Biofilms:

    • Air dry the plate for 45 minutes.

    • Alternatively, fix the biofilms with 200 µL of methanol (B129727) for 15 minutes.

  • Stain Biofilms:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Wash and Solubilize:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

    • Air dry the plate completely.

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

  • Measure Absorbance:

    • Incubate for 10-15 minutes with gentle shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

Visualizations

Experimental Workflow

G cluster_prep Inoculum Preparation cluster_biofilm Biofilm Formation cluster_treatment Antifungal Treatment cluster_analysis Biofilm Analysis prep_c C. albicans Overnight Culture standardize Standardize Cell Suspensions prep_c->standardize prep_s S. aureus Overnight Culture prep_s->standardize adhesion C. albicans Adhesion (90 min) standardize->adhesion wash1 Wash (PBS) adhesion->wash1 addition Add S. aureus wash1->addition maturation Incubation (24-48h) addition->maturation wash2 Wash (PBS) maturation->wash2 treatment Add Azole Antifungal (24h incubation) wash2->treatment mbic MBIC Determination (XTT Assay) treatment->mbic biomass Biomass Quantification (Crystal Violet) treatment->biomass

Caption: Experimental workflow for evaluating azole antifungals in a dual-species biofilm model.

Conceptual Model of Dual-Species Biofilm Interaction and Azole Action

G cluster_biofilm Dual-Species Biofilm cluster_drug Azole Antifungal Action Ca Candida albicans (Hyphae & Yeast) Sa Staphylococcus aureus Ca->Sa Provides Scaffold Matrix Extracellular Polymeric Substance (EPS) Matrix Ca->Matrix Secretes Sa->Ca Modulates Environment Sa->Matrix Secretes Azole Azole Antifungal Matrix->Azole Limits Penetration Azole->Ca Primary Target Ergosterol Ergosterol Synthesis (in C. albicans) Azole->Ergosterol Inhibits Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains

Caption: Conceptual model of C. albicans and S. aureus interaction within a biofilm and the mechanism of azole antifungals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lombazole Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing Lombazole for effective fungal growth inhibition in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an imidazole (B134444) antifungal agent that primarily targets the fungal cell membrane. Its main mechanism of action is the inhibition of the sterol C-14 demethylation step in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability and ultimately, inhibition of fungal growth.[2][3]

Q2: What are the expected effects of this compound on fungal cell morphology?

A2: Inhibition of ergosterol biosynthesis by this compound leads to significant alterations in the fungal cell membrane's structure and function. This can result in a more rigid and less fluid membrane, affecting the activity of membrane-bound enzymes and transport systems.[2] At fungistatic concentrations, you may observe inhibition of hyphal elongation, while at higher, fungicidal concentrations, rapid membrane damage can occur.

Q3: Which fungal species are susceptible to this compound?

A3: this compound has been shown to be effective against Candida albicans.[1] While specific data for a broad range of fungi is limited for this compound, as an imidazole antifungal, it is expected to have activity against a spectrum of yeasts and molds that rely on ergosterol for membrane integrity.

Troubleshooting Guide

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Question: My MIC values for this compound against the same fungal isolate are inconsistent across experiments. What are the potential causes and solutions?

  • Answer: Inconsistent MIC results can stem from several factors. Here's a troubleshooting guide:

Potential CauseTroubleshooting Steps
Inoculum Preparation Error Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct density (e.g., 0.5 McFarland standard for yeasts) using a spectrophotometer or hemocytometer. Inaccurate inoculum size is a common source of variability.
Media Variability Use a standardized, recommended medium for antifungal susceptibility testing, such as RPMI-1640 with L-glutamine, buffered with MOPS to pH 7.0. Lot-to-lot variability in media can affect results.
Incorrect Incubation Conditions Ensure consistent incubation temperature (e.g., 35°C for Candida spp.) and duration (e.g., 24-48 hours). For molds, longer incubation times may be necessary.[4]
Subjective Endpoint Reading For azoles like this compound, the MIC is typically read as the lowest concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free control.[4] Using a spectrophotometer to read optical density can provide more objective results than visual inspection.
"Trailing" Growth Some fungal isolates may exhibit "trailing," which is reduced but persistent growth at concentrations above the true MIC.[4] This can make visual MIC determination difficult. Reading the endpoint at a 50% growth inhibition cutoff can help mitigate this issue.
This compound Stock Solution Issues Ensure your this compound stock solution is properly prepared, stored at the recommended temperature (typically -20°C or lower), and protected from light to prevent degradation. Avoid repeated freeze-thaw cycles.

Issue 2: this compound appears to be ineffective against the target fungus.

  • Question: I am not observing any significant growth inhibition even at high concentrations of this compound. What should I investigate?

  • Answer: If this compound appears ineffective, consider the following possibilities:

Potential CauseTroubleshooting Steps
Intrinsic Resistance The fungal species you are testing may have intrinsic resistance to azole antifungals. For example, some non-albicans Candida species exhibit reduced susceptibility to certain azoles.
Acquired Resistance The fungal strain may have acquired resistance mechanisms, such as overexpression of the target enzyme (lanosterol 14-α-demethylase), mutations in the target enzyme, or upregulation of efflux pumps that actively remove the drug from the cell.
Biofilm Formation If your experimental setup allows for biofilm formation, the fungus may exhibit increased resistance. The extracellular matrix of a biofilm can limit drug penetration.
Incorrect Assay Endpoint For filamentous fungi (molds), the appropriate endpoint for azoles is typically the complete inhibition of germination, which is observed as the absence of growth.[4]

Data Presentation: Representative Antifungal Activity

While specific MIC data for this compound is not widely available in the public domain, the following table provides representative MIC ranges for other imidazole and triazole antifungals against common fungal pathogens. This data can serve as a general guide for expected efficacy. Note: This data is for illustrative purposes and the actual MIC of this compound may vary.

Antifungal AgentCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)Cryptococcus neoformans MIC Range (µg/mL)
Itraconazole 0.03 - 10.12 - 80.06 - 1
Fluconazole 0.25 - 64Resistant1 - 16
Voriconazole 0.03 - 10.25 - 20.03 - 1

Data compiled from publicly available surveillance studies.[5][6]

Experimental Protocols

Protocol: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be adapted for molds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Store at -20°C.

  • Preparation of Fungal Inoculum:

    • From a fresh (24-48 hour) culture on an agar (B569324) plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL). The final volume in each well should be 100 µL.

    • Include a growth control well (100 µL of RPMI-1640 without this compound) and a sterility control well (100 µL of uninoculated RPMI-1640).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control). The final volume in the test wells will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) decrease in turbidity compared to the growth control.[4] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Mandatory Visualizations

Signaling Pathway: this compound's Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-α-demethylase (ERG11) Lanosterol->Erg11 Fourteen_demethyl_lanosterol 14-demethyl lanosterol Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Erg11->Fourteen_demethyl_lanosterol This compound This compound This compound->Erg11

Caption: this compound inhibits the Ergosterol Biosynthesis Pathway.

Experimental Workflow: MIC Determination by Broth Microdilution

MIC_Workflow Start Start Prepthis compound Prepare this compound Stock Solution Start->Prepthis compound PrepInoculum Prepare and Standardize Fungal Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions of this compound in 96-Well Plate Prepthis compound->SerialDilution InoculatePlate Inoculate Plate with Fungal Suspension PrepInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 35°C for 24-48h InoculatePlate->Incubate ReadMIC Read MIC (≥50% Growth Inhibition) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination using broth microdilution.

Logical Relationship: Troubleshooting Inconsistent MIC Results

Troubleshooting_MIC InconsistentMIC Inconsistent MIC Results CheckInoculum Verify Inoculum Preparation and Density InconsistentMIC->CheckInoculum CheckMedia Standardize Culture Medium and pH InconsistentMIC->CheckMedia CheckIncubation Ensure Consistent Incubation Time and Temp InconsistentMIC->CheckIncubation CheckReading Use Objective Endpoint Reading InconsistentMIC->CheckReading CheckStock Validate this compound Stock Solution Integrity InconsistentMIC->CheckStock ConsistentResults Consistent and Reproducible Results CheckInoculum->ConsistentResults CheckMedia->ConsistentResults CheckIncubation->ConsistentResults CheckReading->ConsistentResults CheckStock->ConsistentResults

Caption: Troubleshooting logic for inconsistent MIC results.

References

Addressing Lombazole precipitation issues in aqueous culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lombazole. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound precipitation in aqueous culture media. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: this compound, like many imidazole (B134444) derivatives, has low aqueous solubility. Precipitation in cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The compound is inherently poorly soluble in water-based solutions.

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of cell culture media, the drug can rapidly come out of solution, forming a precipitate.[1][2]

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.[1]

  • Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can cause salts and other components in the media, as well as the this compound itself, to precipitate.[3]

Q2: I see a precipitate in my media even before adding this compound. What could be the cause?

A2: Precipitation in cell culture media can occur for reasons unrelated to the drug being tested. These include:

  • Temperature shifts: Storing media at low temperatures can cause salts and proteins to precipitate.[3]

  • Evaporation: An increase in the concentration of media components due to evaporation can lead to the formation of precipitates.[3]

  • Component interactions: Certain media components, like calcium and phosphate (B84403) salts, can react to form insoluble precipitates.[3]

  • Contamination: Bacterial or fungal contamination can also cause turbidity and precipitation in the culture.[1]

Q3: Can the pH of the culture media affect this compound solubility?

A3: Yes, the solubility of many imidazole-based compounds is pH-dependent.[4][5] It is crucial to ensure that the pH of your culture medium is stable and within the optimal range for both your cells and this compound solubility. Drastic changes in pH can lead to precipitation.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Media

This is often due to "solvent shock," where the rapid change in solvent polarity causes the drug to crash out of solution.

Root Cause Troubleshooting Step Expected Outcome
Solvent Shock Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling.[1]Prevents localized high concentrations of this compound and DMSO, allowing for better dispersion and dissolution.
High Final Concentration If experimentally feasible, reduce the final concentration of this compound.Reduces the likelihood of exceeding the solubility limit of the compound in the media.
Inadequate Mixing Use a stepwise dilution method. Instead of adding the stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first.Gradual dilution reduces the solvent shock effect.
Issue 2: Precipitate Forms Over Time in the Incubator

This may indicate that the solution is supersaturated or that this compound is interacting with media components.

Root Cause Troubleshooting Step Expected Outcome
Supersaturated Solution Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted this compound solutions for extended periods.[1]Ensures the use of a solution that has not had time to equilibrate and precipitate.
Interaction with Media Components If your experimental design allows, try reducing the serum concentration in your media, as serum proteins can sometimes contribute to compound precipitation.[6]Minimizes potential interactions that could lead to precipitation.
Temperature Fluctuations Ensure the incubator provides a stable temperature and minimize the time culture plates are outside of the incubator.A stable temperature helps to maintain the solubility of this compound in the media.

Quantitative Data

The following tables provide hypothetical, yet representative, data on this compound solubility to guide your experimental design.

Table 1: this compound Solubility in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.05
DMSO> 50
Ethanol~10
Methanol~5

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

pHApproximate Solubility (µg/mL)
5.05
6.02
7.0< 1
7.4< 1
8.0< 1

Table 3: Effect of Temperature on this compound Precipitation in Culture Media (DMEM + 10% FBS)

TemperatureObservation after 24 hours (for a 10 µM solution)
4°CSignificant Precipitation
25°C (Room Temp)Moderate Precipitation
37°CMinimal to no precipitation

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief warming to 37°C in a water bath can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Soluble Working Solution of this compound in Cell Culture Media

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous culture medium.

  • Pre-warm Media: Pre-warm your cell culture medium to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, add a volume of the pre-warmed medium.

    • Add a small volume of your this compound stock solution to the medium to make an intermediate dilution (e.g., 10-fold dilution). Mix gently by pipetting.

  • Final Dilution:

    • Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.

    • It is crucial to add the this compound solution to the media while gently swirling the media to ensure rapid dispersal.[1]

  • Final Mix and Use: Gently mix the final solution and add it to your cells immediately. It is recommended to prepare fresh dilutions for each experiment.[1]

Visual Guides

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store prewarm Pre-warm Media to 37°C store->prewarm Start Experiment dilute Stepwise Dilution into Media with Swirling prewarm->dilute use Use Immediately dilute->use

Caption: Workflow for this compound Solution Preparation.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed? immediate Immediately upon adding stock? start->immediate Yes no_precipitate No Precipitation start->no_precipitate No over_time Over time in incubator? immediate->over_time No cause1 Likely Cause: Solvent Shock or High Concentration immediate->cause1 Yes cause2 Likely Cause: Supersaturation or Media Interaction over_time->cause2 Yes solution1 Solution: - Pre-warm media - Add stock slowly while swirling - Use stepwise dilution - Lower final concentration cause1->solution1 solution2 Solution: - Prepare fresh dilutions - Reduce serum concentration - Ensure stable temperature cause2->solution2

Caption: Decision Tree for Troubleshooting Precipitation.

References

Mitigating off-target effects of Lombazole in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of Lombazole in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, cell-permeable small molecule inhibitor designed to target This compound-Sensitive Kinase 1 (LZK1) . LZK1 is a critical component of a pro-survival signaling pathway frequently overactive in various cancer cell lines. By inhibiting LZK1, this compound is intended to block this pathway and induce apoptosis.

Q2: What are the known off-target effects of this compound?

While highly potent against its primary target, this compound can exhibit off-target activities that may lead to confounding results.[1][2] Key identified off-target effects include:

  • Inhibition of LZK2: this compound can bind to the ATP-binding pocket of LZK2, a kinase involved in regulating cytoskeletal dynamics and cell adhesion. This can lead to unintended changes in cell morphology.

  • Induction of Cellular Stress: At higher concentrations, this compound has been observed to activate the p38 MAPK stress-response pathway, which can influence a wide range of cellular processes, including apoptosis and cytokine production, independently of LZK1 inhibition.[2]

  • Solubility Issues: this compound has poor aqueous solubility and can precipitate in cell culture media, especially when improperly prepared or used at high concentrations. This precipitation can cause non-specific cytotoxicity.[3]

Q3: How can I confirm that my observed cellular phenotype is due to on-target LZK1 inhibition and not an off-target effect?

Distinguishing on-target from off-target effects is crucial for accurate interpretation of results.[1][4] A multi-pronged validation strategy is recommended:

  • Dose-Response Analysis: Perform experiments across a wide concentration range of this compound. On-target effects should manifest at lower concentrations consistent with its IC50 for LZK1, while off-target effects typically appear at higher concentrations.[2][5]

  • Use of Structurally Different Inhibitors: Confirm your findings with a structurally unrelated inhibitor that also targets LZK1. If the phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.[1][2]

  • Genetic Validation: The most rigorous method is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out LZK1. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.[2][4]

  • Rescue Experiments: In cells treated with this compound, overexpressing a mutant form of LZK1 that is resistant to the inhibitor should reverse the observed phenotype, confirming an on-target mechanism.[3]

Troubleshooting Guide

Problem 1: I'm observing significant changes in cell morphology (e.g., rounding, detachment) at concentrations where I don't expect to see apoptosis.

  • Possible Cause: This is likely due to the off-target inhibition of LZK2, which plays a role in cytoskeletal integrity.

  • Troubleshooting Steps:

    • Lower the Concentration: Titrate this compound to the lowest effective concentration that inhibits LZK1 without causing morphological changes. Refer to the recommended concentration ranges in Table 2.

    • Monitor LZK2 Activity: Use Western blotting to check the phosphorylation status of a known LZK2 substrate. This will help you determine the concentration at which this compound begins to inhibit LZK2 in your specific cell line.

    • Use an Orthogonal Approach: Confirm the phenotype by knocking down LZK1 using siRNA. If the morphological changes are absent with siRNA treatment, it strongly suggests they are an off-target effect of this compound.

Problem 2: My cells are showing markers of a stress response (e.g., increased HSP70 expression or p38 phosphorylation) even at low this compound concentrations.

  • Possible Cause: Unintended activation of cellular stress pathways is a known off-target effect of some kinase inhibitors.[2]

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Determine the onset of the stress response relative to LZK1 inhibition. A very rapid stress response may indicate a direct off-target effect.

    • Validate with a Different Inhibitor: Use a structurally distinct LZK1 inhibitor to see if it also induces a stress response. If not, the effect is specific to the this compound chemical scaffold.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is non-toxic and consistent across all experimental conditions, including a vehicle-only control.[3][6]

Problem 3: I see a precipitate forming in my culture medium after adding this compound.

  • Possible Cause: this compound has limited solubility in aqueous solutions and can precipitate if the stock solution is not prepared correctly or if the final concentration in the medium is too high.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a properly stored, high-concentration stock for each experiment. Avoid using old or improperly stored working solutions.[6]

    • Check Final Solvent Concentration: Ensure the final concentration of DMSO or other solvent in the culture medium is low (typically ≤ 0.1%) to avoid both direct toxicity and precipitation of the compound.[3]

    • Pre-warm the Medium: Before adding the this compound dilution, ensure your cell culture medium is pre-warmed to 37°C. Add the diluted this compound dropwise while gently swirling the flask to facilitate mixing.

    • Filter the Working Solution: If you suspect precipitation in your diluted working solution, you can filter it through a 0.22 µm syringe filter before adding it to the cells.

Data Presentation

Table 1: Comparative IC50 Values of this compound

Kinase Target IC50 (nM) in Biochemical Assay IC50 (µM) in Cell-Based Assay Notes
LZK1 (On-Target) 50 0.5 Primary target for apoptosis induction.
LZK2 (Off-Target) 850 5.0 Off-target associated with morphological changes.

| p38α (Off-Target) | >10,000 | >25 | Not a direct inhibitor, but can induce pathway activation. |

Table 2: Recommended this compound Concentration Ranges for Cell Culture Experiments

Experimental Goal Recommended Concentration Range Expected Observation Potential for Off-Target Effects
Selective LZK1 Inhibition 0.1 - 1.0 µM Inhibition of LZK1 substrate phosphorylation, leading to apoptosis. Low
Investigating Off-Target Effects 2.0 - 10.0 µM Changes in cell morphology, induction of stress markers. Moderate to High

| Avoid Non-Specific Toxicity | < 20 µM | High levels of cell death, potential for compound precipitation. | Very High |

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound (Low Conc.) LZK1 LZK1 This compound->LZK1 Inhibits Survival Pro-Survival Signal LZK1->Survival Blocks Apoptosis Apoptosis Survival->Apoptosis Prevents Lombazole_high This compound (High Conc.) LZK2 LZK2 Lombazole_high->LZK2 Inhibits Stress p38 MAPK Activation Lombazole_high->Stress Induces Morphology Morphological Changes LZK2->Morphology Confounding Confounding Results Morphology->Confounding Stress->Confounding

Caption: On-target vs. off-target pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed CheckConc Is concentration > 5x IC50 for LZK1? Start->CheckConc LowerConc Action: Lower This compound Concentration CheckConc->LowerConc Yes CheckOrtho Use Structurally Different LZK1 Inhibitor CheckConc->CheckOrtho No LowerConc->CheckOrtho PhenoMatch Does phenotype match? CheckOrtho->PhenoMatch OnTarget Conclusion: Likely On-Target PhenoMatch->OnTarget Yes OffTarget Conclusion: Likely Off-Target PhenoMatch->OffTarget No GeneticVal Action: Perform Genetic Validation (siRNA/CRISPR) OffTarget->GeneticVal

Caption: Logic diagram for troubleshooting unexpected results.

Appendix A: Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder.

  • Add the corresponding volume of DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

  • Store aliquots at -80°C.

Protocol 2: Western Blotting for LZK1 and LZK2 Activity

This protocol is for assessing the phosphorylation status of direct substrates of LZK1 (Substrate-1) and LZK2 (Substrate-2) to measure kinase activity in treated cells.

Materials:

  • Cells cultured in 6-well plates

  • This compound (and vehicle control, DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Substrate-1, anti-total-Substrate-1, anti-phospho-Substrate-2, anti-total-Substrate-2, and an antibody for a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

References

Strategies to enhance the bioavailability of Lombazole in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Lombazole Bioavailability

Disclaimer: "this compound" is treated as a representative benzimidazole-class compound, known for its low aqueous solubility. The strategies and data presented are based on established methods for analogous drugs like albendazole (B1665689) and mebendazole (B1676124) and should be adapted and validated for the specific properties of this compound.

Troubleshooting Guide: Low Oral Bioavailability in Experimental Models

This guide addresses the common issue of low and variable plasma concentrations of this compound in preclinical studies.

Possible Cause Proposed Strategy Mechanism of Action Advantages Potential Challenges Key Experimental Readout
Poor Aqueous Solubility & Slow Dissolution Rate Particle Size Reduction (Nanosuspension) Increases the surface area-to-volume ratio, enhancing dissolution velocity according to the Noyes-Whitney equation.[1][2]Significant improvement in dissolution rate and bioavailability; suitable for various administration routes.[3]Physical instability (particle aggregation); requires specialized equipment (e.g., high-pressure homogenizer, bead mill).Particle size analysis, in vitro dissolution profile, plasma AUC & Cmax.
Amorphous Solid Dispersion This compound is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG), preventing crystallization and maintaining a supersaturated state upon dissolution.[3][4][5]Can lead to dramatic increases in solubility and bioavailability; established manufacturing techniques (spray drying, hot-melt extrusion).[4][6][7]Potential for recrystallization during storage, impacting stability and performance.[8][9]DSC/XRPD for amorphicity, dissolution testing, pharmacokinetic parameters.
Complexation with Cyclodextrins The hydrophobic this compound molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386), forming a soluble inclusion complex.[2][6]Enhances solubility and can protect the drug from degradation; commercially available carriers.[6]Stoichiometry dependent; can be expensive; potential for competitive displacement.Phase-solubility studies, NMR/FTIR for complex confirmation, dissolution & PK studies.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion in the GI tract, increasing the surface area for absorption.[1][10][11]Enhances solubility and can promote lymphatic transport, potentially bypassing first-pass metabolism.[12]Excipient selection is critical and complex; potential for GI irritation with high surfactant concentrations.Emulsification studies, droplet size analysis, in vivo bioavailability.
High First-Pass Metabolism Lipid-Based Formulations (e.g., SMEDDS) Promotes absorption into the intestinal lymphatic system, which drains into the thoracic duct, bypassing the portal circulation to the liver.[12]Can significantly increase the fraction of absorbed drug reaching systemic circulation.Formulation complexity; requires careful selection of long-chain fatty acid-based lipids.Comparison of AUC with and without formulation; metabolite profiling.
Prodrug Approach Chemical modification of the this compound molecule to a more soluble or permeable form that is converted to the active parent drug in vivo by enzymatic or chemical cleavage.[13][14]Can overcome multiple barriers simultaneously (solubility, permeability, metabolism).Requires synthetic chemistry expertise; potential for altered pharmacology or toxicity from the prodrug itself.In vitro conversion studies, comparative PK of prodrug and parent drug.
Poor Intestinal Permeability Use of Permeation Enhancers Agents that reversibly alter the integrity of the intestinal epithelium to allow for increased paracellular or transcellular transport.Can provide a significant boost to the absorption of poorly permeable compounds.Potential for local and systemic toxicity; regulatory hurdles are significant. Use with caution in early-stage research.In vitro Caco-2 permeability assays; segmented intestinal perfusion studies.
Salt Formation Converts a weakly acidic or basic drug into a more soluble salt form, which can lead to a higher dissolution rate.[15]Simple and cost-effective method if the drug has ionizable groups.[15]Not applicable for neutral compounds; risk of converting back to the less soluble free form in the GI tract.pH-solubility profile, dissolution testing, in vivo PK.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows good solubility in vitro, but in vivo bioavailability is still low. What could be the issue?

A1: This common discrepancy can arise from several factors beyond simple solubility:

  • High First-Pass Metabolism: Even if this compound dissolves, it may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation. Consider a strategy that promotes lymphatic uptake, such as a Self-Emulsifying Drug Delivery System (SMEDDS).

  • P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen after absorption. This can be investigated using in vitro Caco-2 cell assays.

  • GI Tract Instability: The drug may be degrading in the acidic environment of the stomach or enzymatically in the intestine. An enteric-coated formulation could be a solution to protect it from stomach acid.

Q2: How do I choose between a nanosuspension and a solid dispersion for my initial experiments?

A2: The choice depends on the drug's properties and your experimental goals.

  • Choose a Nanosuspension if: Your primary goal is to enhance the dissolution rate of a crystalline, poorly soluble drug. It is a good starting point if you suspect dissolution is the main rate-limiting step.

  • Choose a Solid Dispersion if: this compound has a very high melting point and is a poor glass-former, making it prone to crystallization. This method can achieve a higher degree of supersaturation than nanosuspensions, which can be beneficial for very insoluble compounds. It is often one of the most successful methods for improving the bioavailability of benzimidazoles.[4]

Q3: What are the critical quality attributes to monitor for a this compound solid dispersion?

A3: For a solid dispersion, you must ensure:

  • Amorphous State: Confirm the absence of crystalline this compound using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Physical Stability: Monitor for recrystallization over time under accelerated stability conditions (e.g., 40°C / 75% RH).

  • Dissolution Performance: Ensure rapid and complete drug release, preferably under non-sink conditions to observe supersaturation.

  • Content Uniformity: Verify that this compound is evenly distributed throughout the polymer matrix.

Q4: Can I simply co-administer this compound with a fatty meal to improve its absorption in my animal model?

A4: Yes, this is a valid and simple approach for initial studies. Benzimidazoles often exhibit a "positive food effect," where co-administration with fats increases absorption. This occurs because dietary fats stimulate bile secretion, which helps solubilize lipophilic drugs. However, for controlled and reproducible experimental results, a well-defined lipid-based formulation like a SMEDDS is superior as it is less dependent on the physiological state of the animal.

Quantitative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic data from studies on albendazole, a structural analog of this compound, demonstrating the impact of different formulation strategies.

Formulation Animal Model Dose Cmax (ng/mL) AUC (ng·h/mL) Fold Increase in Bioavailability (vs. Suspension/Powder) Reference
Albendazole (ABZ) Powder Rat10 mg/kg69.61 ± 51.71352.44 ± 146.70-[15]
ABZ-HCl Salt Rat10 mg/kg478.96 ± 138.623089.28 ± 1228.168.8x [15]
ABZ-DTA Salt Rat10 mg/kg322.68 ± 68.671835.37 ± 379.845.2x [15]
ABZ Commercial Suspension Rabbit50 mg/kg-~1100-[6][7]
ABZ Solid Dispersion (PVP) Rabbit50 mg/kg-~26402.4x [6][7]
ABZ Ternary Complex (HPβCD) Rabbit50 mg/kg-~35203.2x [6][7]

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with Polyvinylpyrrolidone (PVP) to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Dichloromethane (DCM) or suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Ratio Selection: Weigh this compound and PVP K30 in a 1:2 weight ratio.

  • Dissolution: Dissolve both components completely in a minimal amount of DCM in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Dry the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization: Analyze the resulting powder for amorphous nature (DSC/PXRD) and perform in vitro dissolution studies compared to pure this compound.

G cluster_prep Solid Dispersion Preparation cluster_char Characterization weigh 1. Weigh this compound & PVP (1:2 ratio) dissolve 2. Dissolve in DCM weigh->dissolve evap 3. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 4. Vacuum Drying (24h, 40°C) evap->dry grind 5. Grind to Fine Powder dry->grind dsc DSC/PXRD (Confirm Amorphous State) grind->dsc diss_test In Vitro Dissolution (Compare to this compound) grind->diss_test pk_study In Vivo PK Study (Animal Model) diss_test->pk_study

Workflow for Solid Dispersion Preparation and Testing.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To compare the oral bioavailability of a novel this compound formulation against a control suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound control suspension (e.g., in 0.5% carboxymethyl cellulose)

  • This compound test formulation (e.g., solid dispersion reconstituted in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge, analytical balance

  • LC-MS/MS for bioanalysis

Procedure:

  • Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.

  • Fasting: Fast the rats overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Grouping: Randomly assign rats to two groups (n=5 per group): Group A (Control Suspension) and Group B (Test Formulation).

  • Dosing: Administer the respective formulations via oral gavage at a dose of 10 mg/kg. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software. Compare the relative bioavailability of the test formulation to the control.

G cluster_decision Bioavailability Enhancement Strategy Selection start Problem: Low Bioavailability of This compound q1 Is the primary issue poor solubility or first-pass metabolism? start->q1 solubility Primary Issue: Solubility/Dissolution q1->solubility Solubility metabolism Primary Issue: First-Pass Metabolism q1->metabolism Metabolism strat1 Strategies: - Solid Dispersion - Nanosuspension - Cyclodextrin Complex solubility->strat1 strat2 Strategies: - Lipid-Based (SMEDDS) - Prodrug Approach metabolism->strat2

Decision pathway for selecting a suitable strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lombazole, a novel microtubule-destabilizing agent. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during in vitro and cell-based experiments.

General FAQs

Q1: What is the mechanism of action for this compound?

This compound is a synthetic small molecule that functions as a microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis.[1][4][5]

Q2: How should this compound be prepared and stored?

For optimal results, prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as DMSO.[4] For most cell lines, the final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[6] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][7]

Q3: What is the optimal concentration of this compound for my experiment?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is strongly recommended to perform a dose-response experiment to determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%) for your specific model system.[4][6] Testing a broad range of concentrations, from nanomolar to micromolar, is advisable for initial characterization.[6]

Troubleshooting: Cell-Based Assays

High Variability in Cytotoxicity Assays

Q: My cytotoxicity assay results show high variability between replicate wells. What are the common causes?

A: High variability can obscure the true effect of this compound. The most common causes and their solutions are outlined below.

Potential Cause Recommended Solution Details
Inconsistent Cell Seeding Use an automated cell counter or a hemocytometer to ensure a uniform number of cells is added to each well. Practice consistent, gentle pipetting techniques.[6]Cell density is a critical parameter. Variations in starting cell numbers will lead to significant differences in the final readout of viability and cytotoxicity assays.[8]
Edge Effects Avoid using the outer wells of 96-well plates for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[6]The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and temperature, which can affect cell growth and drug response.
Compound Precipitation Visually inspect the wells for any signs of precipitation after adding this compound. If observed, consider lowering the final concentration or using a different solvent system.This compound, like many small molecules, has limited solubility in aqueous media. Precipitation will lead to inconsistent and inaccurate results.
Air Bubbles After plating, carefully inspect for air bubbles. If present, they can be gently removed with a sterile pipette tip or a syringe needle.[9]Bubbles can interfere with the optical readings of plate-based assays, leading to artificially high or variable absorbance or fluorescence measurements.[9]
Unexpected Cell Cycle Arrest Profile

Q: I'm not seeing the expected G2/M arrest in my flow cytometry analysis. What could be wrong?

A: An unexpected cell cycle profile can result from several factors, from assay timing to technical artifacts.

Troubleshooting Flow for Unexpected Cell Cycle Results

start Unexpected Cell Cycle Profile q1 Is the incubation time appropriate? start->q1 q2 Is the this compound concentration optimal? q1->q2 Yes s1 Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal exposure time. q1->s1 No q3 Are you gating out doublets correctly? q2->q3 Yes s2 Perform a dose-response analysis to identify the concentration that induces G2/M arrest without widespread apoptosis. q2->s2 No q4 Is the DNA staining protocol optimized? q3->q4 Yes s3 Use pulse width vs. area plots to identify and exclude cell doublets, which can be mistaken for G2/M cells. q3->s3 No s4 Ensure proper cell fixation and permeabilization. If using a dye like Propidium Iodide, include RNase A to prevent RNA staining. q4->s4 No end_node Expected G2/M Arrest Observed q4->end_node Yes s1->q2 s2->q3 s3->q4 s4->end_node

Caption: Troubleshooting logic for unexpected cell cycle results.

Two cells in the G1 phase sticking together can be incorrectly identified as a single cell in the G2/M phase by the flow cytometer.[10] Proper doublet discrimination is crucial for accurate cell cycle analysis.[11]

Artifacts in Immunofluorescence (IF) Microscopy

Q: The microtubule network in my this compound-treated cells looks fragmented and weak, even in my control group. What's causing this?

A: This is a common artifact that can be caused by the fixation and permeabilization process itself, which can damage the delicate microtubule structures.

Parameter Standard Protocol (Potential for Artifacts) Optimized Protocol for Microtubules Rationale
Fixation 4% Paraformaldehyde (PFA) for 15 min at RT.Pre-warm buffer, then fix with 0.5% Glutaraldehyde + 4% PFA for 10 min.Glutaraldehyde is a superior crosslinker for tubulin, better-preserving microtubule ultrastructure.[12]
Permeabilization 0.5% Triton X-100 for 10 min after fixation.0.02% - 0.1% Triton X-100 for 2-5 min before or after fixation.High concentrations of Triton X-100 can solubilize microtubule polymers.[13] Using a lower concentration for a shorter time minimizes this damage.[13][14]
Blocking 5% Bovine Serum Albumin (BSA) for 1 hour.5% Normal Goat Serum + 1% BSA for 1 hour.Using serum from the same species as the secondary antibody can help reduce non-specific background staining.[14]
Antibody Incubation 1 hour at Room Temperature.Overnight at 4°C.A longer, colder incubation allows for more specific antibody binding and can reduce background signal.[12]

Troubleshooting: In Vitro Tubulin Polymerization Assays

Q: I am not observing any tubulin polymerization in my control wells, or the signal is very weak.

A: A lack of polymerization in the control is a critical issue, typically pointing to a problem with a core reagent or the assay conditions.[15]

Mechanism of this compound in a Tubulin Polymerization Assay

cluster_0 Normal Polymerization cluster_1 Inhibition by this compound tubulin α/β-Tubulin Dimers microtubule Polymerized Microtubule tubulin->microtubule + GTP + 37°C gtp GTP This compound This compound bound_tubulin This compound-Tubulin Complex This compound->bound_tubulin no_poly No Polymerization bound_tubulin->no_poly tubulin_c1 α/β-Tubulin Dimers tubulin_c1->bound_tubulin

Caption: this compound binds to tubulin dimers, preventing polymerization.

Common Causes and Solutions for Failed Polymerization:

  • Inactive Tubulin: Tubulin is a labile protein.[16] Ensure it is stored at -80°C and avoid repeated freeze-thaw cycles.[7][15] If aggregates are suspected, centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use.[7][17]

  • Degraded GTP: GTP is essential for polymerization.[7] Prepare fresh GTP solutions and store them in single-use aliquots at -80°C.[15]

  • Incorrect Temperature: Tubulin polymerization is highly temperature-dependent and will not proceed efficiently at temperatures below 37°C.[16] Ensure the plate reader is pre-warmed to 37°C before starting the measurement.[4][16]

  • Incorrect Spectrophotometer Settings: For absorbance-based assays, ensure the wavelength is set to ~340-350 nm and the reader is in kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds).[4][15]

Q: My polymerization curve is not sigmoidal and lacks a distinct lag phase.

A: The absence of a lag phase, which represents the nucleation step, often indicates the presence of pre-formed tubulin aggregates that are acting as "seeds" for polymerization.[7] This is a sign of suboptimal tubulin quality. The best solution is to clarify the tubulin stock by ultracentrifugation before starting the assay.[7]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes a standard method for preparing cells treated with this compound for cell cycle analysis using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will keep them in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound (and vehicle control) for the determined optimal time (e.g., 24 hours).

  • Cell Harvest: Aspirate the media and wash cells once with PBS. Trypsinize the cells, and then quench the trypsin with media containing FBS. Transfer the cell suspension to 1.5 mL microcentrifuge tubes.

  • Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet gently by vortexing at a low speed. Add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent cell clumping.

  • Incubate the cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

  • Wash the cell pellet once with 1 mL of PBS.

  • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer.[11][18]

Experimental Workflow for Cell Cycle Analysis

start Seed Cells in 6-Well Plate treat Treat with this compound (e.g., 24h) start->treat harvest Harvest Cells (Trypsinize) treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A Solution fix->stain analyze Analyze on Flow Cytometer stain->analyze

Caption: Key steps for preparing samples for flow cytometry.

Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol provides a framework for measuring the effect of this compound on tubulin polymerization in a 96-well format.

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized, high-purity tubulin protein (>99%) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.[4][7] Keep on ice at all times.

    • Prepare a 10 mM GTP stock solution.

    • Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO) in buffer. The final DMSO concentration should not exceed 2%.[15][17]

  • Reaction Setup (in a 96-well plate on ice):

    • Add tubulin solution to each well.

    • Add the test compound (this compound dilutions) or vehicle control.

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.[16]

    • Measure the absorbance (Optical Density, OD) at 350 nm every 60 seconds for at least 60 minutes.[4]

  • Data Analysis: Plot the OD at 350 nm against time. Compare the polymerization curves of this compound-treated samples to the vehicle control. The control should exhibit a characteristic sigmoidal curve.[15]

References

Technical Support Center: Azole Antifungal Resistance Testing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lombazole": The term "this compound" does not correspond to a recognized antifungal agent in scientific literature. This guide has been developed to address the core topic of adjusting dosages for resistant fungal strains by focusing on the azole class of antifungals, a widely used and extensively studied group of drugs facing significant resistance challenges. The principles and protocols described here are broadly applicable to antifungal susceptibility testing for this class.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for azole antifungals?

Azole antifungals are fungistatic agents that disrupt the integrity of the fungal cell membrane.[1][2] They work by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047).[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which increases membrane permeability and ultimately inhibits fungal growth.[6]

Q2: What are the primary mechanisms of azole resistance in fungi?

Fungal resistance to azoles is a growing concern and typically develops through several key molecular mechanisms:[7]

  • Target Site Modification: Mutations in the ERG11 gene (also known as cyp51A in Aspergillus) can alter the structure of the target enzyme, lanosterol 14-α-demethylase.[7][8] These changes can reduce the binding affinity of azole drugs to the enzyme, rendering them less effective.[8]

  • Overexpression of the Target Enzyme: An increase in the production of lanosterol 14-α-demethylase can overcome the inhibitory effect of the azole. This often results from gain-of-function mutations in transcription factors that regulate ERG11 expression.[6]

  • Increased Drug Efflux: Fungal cells can actively pump the azole drug out of the cell using transporter proteins, primarily from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[7][8] Overexpression of the genes encoding these pumps is a common cause of high-level azole resistance.[7]

  • Alterations in Sterol Biosynthesis: Changes in the ergosterol biosynthesis pathway can allow the fungus to survive with a depleted or altered sterol composition.[9]

Q3: When should I perform antifungal susceptibility testing (AFST)?

AFST is recommended when treating infections caused by fungal species known to develop resistance, such as Candida auris, azole-resistant Aspergillus fumigatus, or fluconazole-resistant Candida species.[10] It is particularly important for isolates from normally sterile sites (e.g., blood cultures) in patients at high risk for invasive fungal infections.[11] For some fungi with predictable intrinsic resistance, such as Candida krusei to fluconazole, species identification alone may be sufficient to guide initial therapy.[11]

Q4: What are the standard methods for determining the Minimum Inhibitory Concentration (MIC)?

The two most widely recognized standardized methods for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11] Both organizations have established broth microdilution protocols that are considered the "gold standard" for determining the MIC, which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10][12] Commercial methods like Etest and automated systems (e.g., Vitek 2) are also used as alternatives to the reference broth microdilution methods.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results
Potential CauseTroubleshooting Step
Inoculum Preparation Error Ensure the fungal inoculum is prepared from a fresh (24-48 hour) culture. Standardize the inoculum density to the correct concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer as specified by CLSI or EUCAST protocols.[13]
Media Variability Use the standardized RPMI 1640 medium recommended for AFST. Be aware that lot-to-lot variability can occur; always run quality control (QC) strains with known MIC values to ensure the medium is performing correctly.[13]
Incubation Conditions Incubate plates at a stable 35°C ± 2°C for the specified duration (typically 24 hours for Candida, but can be longer for other species like Cryptococcus).[14] Ensure plates are not stacked in a way that prevents uniform temperature distribution.
Subjective Endpoint Reading For fungistatic azoles, the MIC is defined as the lowest drug concentration causing a significant (≥50%) reduction in growth compared to the drug-free control well.[10][14] To reduce subjectivity, use a microplate reader or have a second trained individual confirm visual readings.
Issue 2: Observing "Trailing Growth" in Broth Microdilution Assays

Trailing growth is characterized by reduced but persistent fungal growth across a wide range of drug concentrations, which can make it difficult to determine a clear MIC endpoint.[13] This phenomenon is particularly common with azole antifungals.[13]

Troubleshooting StepRationale
Read Plates at 24 Hours For Candida species, it is often recommended to read the MIC endpoint at 24 hours, even if incubation continues. Trailing can become more pronounced with longer incubation times.
Adhere to the 50% Inhibition Rule Strictly follow the CLSI/EUCAST guideline of determining the MIC as the concentration that causes at least a 50% reduction in turbidity compared to the growth control. Do not read the MIC as 100% inhibition for azoles.[10][14]
Confirm with a Fungicidal Drug If available, test the isolate against a fungicidal agent like amphotericin B, which typically shows clearer endpoints, to confirm the isolate's general viability.
Consider the Clinical Context Strains that exhibit significant trailing may be associated with treatment failure.[15] If this phenomenon is observed, it should be noted in the experimental report.

Quantitative Data

Table 1: Azole Antifungal Agents and Their Spectrum of Activity
Antifungal AgentClassPrimary Spectrum of ActivityCommon Clinical Use
Fluconazole TriazoleCandida spp. (except C. krusei, variable for C. glabrata), Cryptococcus spp.Treatment of candidiasis and cryptococcosis.[1]
Itraconazole TriazoleBroad spectrum including Aspergillus spp., Candida spp., and endemic fungi.Treatment of aspergillosis and other systemic mycoses.[1]
Voriconazole TriazoleBroad spectrum, considered the drug of choice for invasive aspergillosis. Active against many fluconazole-resistant Candida spp.Treatment of invasive aspergillosis.[1]
Posaconazole TriazoleVery broad spectrum, including Zygomycetes (e.g., Mucorales).Prophylaxis and treatment of invasive fungal infections.[12]
Isavuconazole TriazoleBroad spectrum similar to posaconazole, including Zygomycetes.Treatment of invasive aspergillosis and mucormycosis.[12]
Table 2: Example MIC Breakpoints for Candida Species (CLSI M60)
OrganismAntifungalSusceptible (S)Susceptible Dose-Dependent (SDD)Resistant (R)
Candida albicans Fluconazole≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Voriconazole≤ 0.12 µg/mL0.25-0.5 µg/mL≥ 1 µg/mL
Candida glabrata FluconazoleN/A≤ 32 µg/mL≥ 64 µg/mL
Itraconazole≤ 0.125 µg/mL0.25 µg/mL≥ 0.5 µg/mL
Candida parapsilosis Fluconazole≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Voriconazole≤ 0.12 µg/mL0.25-0.5 µg/mL≥ 1 µg/mL
Candida krusei FluconazoleN/AN/AIntrinsically Resistant

Note: Breakpoints are subject to change and may differ between CLSI and EUCAST. Always consult the latest guidelines.

Experimental Protocols & Visualizations

Protocol: Broth Microdilution MIC Testing (Adapted from CLSI M27)

This protocol provides a generalized workflow for testing the susceptibility of yeast isolates to azole antifungals.

  • Antifungal Preparation: Prepare a stock solution of the azole antifungal in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Make a further dilution in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the wells.[13][14]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • Visually inspect the plate or use a microplate reader.

    • The MIC is the lowest concentration of the azole that causes a ≥50% reduction in growth (turbidity) compared to the growth control well.[14]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare serial dilutions of azole in 96-well plate dilute_inoculum Dilute inoculum to final concentration in RPMI 1640 inoculate Inoculate plate with diluted fungal suspension prep_drug->inoculate prep_inoculum Prepare and standardize fungal inoculum to 0.5 McFarland prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_plate Read plate visually or with spectrophotometer incubate->read_plate determine_mic Determine MIC: Lowest concentration with ≥50% growth inhibition read_plate->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) testing.
Fungal Ergosterol Biosynthesis Pathway and Azole Action

Azoles specifically target the enzyme Lanosterol 14-α-demethylase, encoded by the ERG11 gene. This enzyme is crucial for converting lanosterol into ergosterol, an essential component of the fungal cell membrane.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14-α-demethylase (Product of ERG11 gene) lanosterol->erg11 toxic_sterols 14-α-methylated sterols (Toxic Intermediates) erg11->toxic_sterols final_steps Late-stage enzymes erg11->final_steps membrane Fungal Cell Membrane (Disrupted integrity) toxic_sterols->membrane disrupts ergosterol Ergosterol (Final Product) final_steps->ergosterol ergosterol->membrane azoles Azole Antifungals azoles->erg11 INHIBITS

Mechanism of action of azole antifungals in the ergosterol pathway.
Troubleshooting Logic for Unexpected Resistance

When an isolate shows a higher MIC than expected, this decision tree can help guide the investigation.

troubleshooting_logic start Unexpectedly High MIC Observed check_qc Were QC strains within range? start->check_qc check_protocol Was protocol followed exactly? check_qc->check_protocol Yes outcome_repeat Action: Repeat assay with fresh reagents and new inoculum. check_qc->outcome_repeat No trailing Was trailing growth observed? check_protocol->trailing Yes check_protocol->outcome_repeat No intrinsic Is the species intrinsically resistant? trailing->intrinsic No outcome_recheck Action: Review endpoint reading (use 50% rule). Read at 24h. trailing->outcome_recheck Yes outcome_confirm_id Action: Confirm species identification (e.g., ITS sequencing). intrinsic->outcome_confirm_id Yes/Unsure outcome_acquired Conclusion: Likely acquired resistance. Consider molecular testing (e.g., ERG11 sequencing). intrinsic->outcome_acquired No

Decision tree for troubleshooting unexpected azole resistance.

References

Overcoming limitations in Lombazole delivery for in vitro systems

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Overcoming Lombazole Delivery Limitations for In Vitro Systems

This technical support center offers researchers, scientists, and drug development professionals detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when delivering the hydrophobic compound this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a synthetic benzimidazole (B57391) derivative investigated for its potent inhibitory effects on specific cytochrome P450 (CYP) enzymes. Its mechanism of action involves the selective inhibition of these enzymes, which play crucial roles in various cellular processes, including steroid synthesis and xenobiotic metabolism. Like other benzimidazoles, its efficacy is often studied in the context of antifungal or anti-cancer research.

Q2: What is the main challenge when using this compound in aqueous cell culture media?

The principal limitation of this compound is its very low aqueous solubility. This hydrophobicity leads to significant challenges in achieving and maintaining effective concentrations in standard cell culture media, often resulting in compound precipitation.[1][2] This can cause inaccurate dosing, low bioavailability to the cells, and inconsistent, unreliable experimental results.[3][4]

Q3: What initial steps should I take before a large-scale experiment with this compound?

Before proceeding with your main experiments, it is critical to perform preliminary solubility and cytotoxicity tests. First, determine the maximum soluble concentration of this compound in your specific cell culture medium, with and without serum. Second, establish the toxicity profile of your chosen solvent (e.g., DMSO) on your specific cell line to identify a non-toxic working concentration.[5]

Troubleshooting Guides

Issue 1: My this compound stock solution precipitates immediately upon addition to the culture medium.
  • Question: I dissolved this compound in 100% DMSO. When I added this stock to my 37°C culture medium, it immediately turned cloudy and a precipitate formed. What is happening and how can I prevent it?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[1][2] The DMSO concentration drops sharply, and the aqueous medium cannot keep the hydrophobic this compound in solution.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The target concentration of this compound in the media is higher than its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration in your specific media.[1][2]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into a large volume of media causes a sudden, localized solvent shift, triggering precipitation.Perform a stepwise dilution. First, dilute the high-concentration DMSO stock into a small volume of pre-warmed, serum-containing medium while vortexing. Then, add this intermediate dilution to the final culture volume.[2]
High Final DMSO % While DMSO is necessary for the stock solution, final concentrations above 0.5% can be toxic to many cell lines and may not prevent precipitation upon high dilution.[2]Keep the final DMSO concentration in the culture below 0.5%, and ideally below 0.1%.[2][4] This may require preparing a more dilute stock solution. Always include a vehicle control with the identical final DMSO concentration.
Issue 2: I observe delayed precipitation or high variability in my results.
  • Question: My this compound solution looks clear initially, but after several hours in the incubator, I see a fine precipitate. My experimental replicates are also highly inconsistent. Why is this happening?

  • Answer: Delayed precipitation can occur due to temperature fluctuations or interactions with media components over time.[6] Inconsistent results are often a direct consequence of unstable drug concentration and poor bioavailability.[3][7]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Removing plates from the 37°C incubator for analysis can cause temperature drops, decreasing the solubility of some compounds.Minimize the time plates are outside the incubator. If performing microscopy, use a heated stage to maintain temperature.[2]
Media Evaporation In long-term experiments, evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit.Ensure the incubator has proper humidification. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.[8]
Inhomogeneous Dosing Even without visible precipitation, the compound may not be evenly distributed, leading to different wells receiving different effective concentrations.Always vortex the final drug-media solution thoroughly before adding it to the cells. When treating a multi-well plate, mix the media stock between pipetting steps.
Issue 3: How can I fundamentally improve the delivery of this compound?
  • Question: Standard dilution methods are not working well for my required concentrations. What advanced formulation strategies can I use to improve this compound's solubility and delivery?

  • Answer: For compounds with very poor solubility, formulation technologies can significantly enhance delivery. These methods encapsulate the drug, increasing its apparent solubility and stability in aqueous media.

    Advanced Delivery Strategies:

StrategyDescriptionKey Advantages
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that is water-soluble.[9][10][11]Simple preparation, well-established, can significantly increase solubility.[11]
Liposomal Formulation This compound can be encapsulated within liposomes, which are spherical vesicles composed of a lipid bilayer.[12] These can be formulated to fuse with the cell membrane for direct delivery.Biocompatible, can protect the drug from degradation, and allows for high drug loading.[13][14]
Nanoparticle Formulation Biodegradable polymers can be used to create nanoparticles that encapsulate this compound.[15][16][17] This approach can improve solubility and provide controlled release.[14][16]High stability, potential for targeted delivery by modifying the nanoparticle surface.[17][18][19]

Experimental Protocols

Protocol: this compound Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a common method to create a water-soluble inclusion complex of this compound.

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 40% (w/v) stock solution of HP-β-CD in sterile, deionized water. Gently warm and stir to dissolve completely.

  • Form the Inclusion Complex:

    • In a sterile tube, slowly add the 10 mM this compound stock solution dropwise into the 40% HP-β-CD solution while continuously vortexing. A typical molar ratio to test is 1:2 (this compound:HP-β-CD), but this may require optimization.

    • Incubate the mixture at room temperature for 1-2 hours with constant stirring to ensure maximal complexation.

  • Sterilization and Storage:

    • Sterilize the final complex solution by passing it through a 0.22 µm syringe filter.

    • This aqueous stock solution can now be stored at 4°C and diluted directly into your cell culture medium.

  • Validation (Recommended):

    • Confirm the concentration of complexed this compound using an appropriate analytical method (e.g., HPLC or UV-Vis Spectroscopy).

    • Run a vehicle control using the HP-β-CD solution (without this compound) diluted to the same final concentration in your experiments.

Mandatory Visualizations

Lombazole_Signaling_Pathway cluster_Cell Target Cell (e.g., Fungal) Substrate Enzyme Substrate (e.g., Lanosterol) Product Essential Product (e.g., Ergosterol) Substrate->Product Catalysis CYP450 Cytochrome P450 Enzyme Membrane Cell Membrane Integrity Product->Membrane Growth_Inhibition Cell Growth Inhibition Membrane->Growth_Inhibition Disruption This compound This compound This compound->CYP450 Inhibition

Caption: this compound inhibits a key Cytochrome P450 enzyme, disrupting a vital cellular pathway.

Experimental_Workflow_Lombazole_Delivery cluster_Prep A: Preparation cluster_Methods B: Delivery Methods cluster_QC C: Quality Control cluster_Application D: Application cluster_Controls E: Essential Controls A1 Dissolve this compound in 100% DMSO (High Conc. Stock) A2 Select Delivery Method A1->A2 B1 1. Serial Dilution in Media A2->B1 Simple B2 2. Cyclodextrin Complexation A2->B2 Intermediate B3 3. Liposome/ Nanoparticle Formulation A2->B3 Advanced C1 Sterile Filter (0.22 µm) B1->C1 B2->C1 B3->C1 D1 Add to Cell Culture C1->D1 D2 Perform Assay (e.g., Viability, Enzyme Activity) D1->D2 E1 Vehicle Control (DMSO, Empty Liposome, etc.) E2 Untreated Control Troubleshooting_Diagram start Start Experiment precip Precipitation Observed? start->precip fix_precip 1. Lower Concentration 2. Use Stepwise Dilution 3. Use Formulation (e.g., CD) precip->fix_precip Yes variability High Result Variability? precip->variability No sol_yes Yes sol_no No fix_precip->variability fix_var 1. Ensure Homogenous Mixing 2. Check for Delayed Precipitation 3. Confirm Compound Stability variability->fix_var Yes toxicity Unexpected Cytotoxicity? variability->toxicity No var_yes Yes var_no No fix_var->toxicity fix_tox Run Vehicle-Only Toxicity Controls toxicity->fix_tox Yes end Proceed with Optimized Protocol toxicity->end No tox_yes Yes tox_no No fix_tox->end

References

Technical Support Center: Improving the Reproducibility of Lombazole Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The antifungal agent "Lombazole" appears to be a hypothetical drug. The following technical support guide has been developed based on the established principles and standardized methods for susceptibility testing of azole antifungals.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of in vitro susceptibility testing for azole antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for antifungal susceptibility testing?

A1: The most widely recognized standardized methods for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2] These include broth dilution methods (broth microdilution and macro-dilution) and disk diffusion.[3] For yeasts, the CLSI M27 document outlines the broth microdilution method, while the M44 document describes the disk diffusion method.[2][3] For filamentous fungi (molds), the CLSI M38 document provides the standardized protocol.[4]

Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the common causes of variability?

A2: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability:

  • Inoculum size: The density of the fungal inoculum is a critical parameter. An inoculum that is too high or too low can significantly affect the MIC reading.[2]

  • Incubation time and temperature: Adherence to the recommended incubation period and temperature is crucial. Extended incubation can lead to trailing growth and falsely elevated MICs.[5]

  • Medium composition: The type of medium, its pH, and glucose concentration can influence fungal growth and drug activity.[2] Standardized media like RPMI-1640 are recommended.[6]

  • Endpoint reading: Subjectivity in determining the endpoint of growth inhibition, especially with the "trailing" phenomenon, can lead to inter-operator variability.[5]

Q3: I am observing "trailing" or partial inhibition of growth over a wide range of this compound concentrations. How should I interpret these results?

Q4: My quality control (QC) strain is giving MIC values outside the acceptable range. What should I do?

A4: When a QC strain yields an out-of-range MIC, it indicates a potential issue with the testing procedure. Do not report patient results. Instead, investigate the following:

  • Re-check all procedural steps: Ensure correct medium preparation, inoculum density, incubation conditions, and drug concentrations.

  • Verify the QC strain: Confirm the identity and purity of the QC strain and ensure it has been subcultured the correct number of times.

  • Check the drug: Ensure the this compound stock solution is correctly prepared and has been stored properly.

  • Repeat the test: If the source of the error cannot be identified, repeat the test with a fresh set of reagents and a new subculture of the QC strain.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No fungal growth in the control well Inoculum viability issueUse a fresh subculture of the organism. Verify inoculum preparation procedure.
Incorrect incubation conditionsConfirm incubator temperature and atmosphere.
Contamination in wells Poor aseptic techniqueReview and reinforce sterile techniques during inoculum and plate preparation.
Contaminated reagents or mediaUse fresh, sterile reagents and media.
MICs are consistently too high Inoculum concentration is too highStandardize the inoculum using a spectrophotometer or hemocytometer.
Incorrect drug concentrationVerify the preparation and dilution of the this compound stock solution.
MICs are consistently too low Inoculum concentration is too lowRe-standardize the inoculum preparation procedure.
Degradation of this compoundPrepare fresh drug solutions and store them appropriately.

Experimental Protocols

Broth Microdilution Susceptibility Testing for Yeasts (based on CLSI M27)
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Drug Dilutions: Perform serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentrations in the microdilution plate.

  • Prepare Inoculum: Subculture the yeast isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute Inoculum: Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculate Microdilution Plate: Add the diluted inoculum to each well of the microdilution plate containing the this compound dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Read MIC: The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in growth compared to the growth control.

Disk Diffusion Susceptibility Testing for Yeasts (based on CLSI M44)
  • Prepare Inoculum: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[3]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

  • Apply this compound Disk: Place a paper disk impregnated with a standardized amount of this compound onto the surface of the agar.

  • Incubate: Invert the plate and incubate at 35°C for 20-24 hours.[3]

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpret Results: Compare the zone diameter to established breakpoints to determine if the isolate is susceptible, intermediate, or resistant to this compound.

Data Presentation

Table 1: Recommended Inoculum Preparation and Incubation Conditions

ParameterBroth Microdilution (Yeast)Disk Diffusion (Yeast)Broth Microdilution (Mold)
Initial Inoculum (McFarland) 0.50.5N/A (spore count)
Final Inoculum (CFU/mL) 0.5 - 2.5 x 10³N/A0.4 - 5 x 10⁴
Incubation Temperature 35°C35°C35°C
Incubation Duration 24 - 48 hours20 - 24 hours48 - 72 hours

Table 2: Quality Control Ranges for Reference Strains

QC StrainMethodThis compound MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Broth Microdilution0.12 - 0.5
Candida krusei ATCC 6258Broth Microdilution16 - 64
Aspergillus fumigatus ATCC 204305Broth Microdilution0.25 - 1

Note: These are example ranges and would need to be established for this compound through rigorous multi-laboratory studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare this compound Dilutions start->prep_drug inoculate Inoculate Microdilution Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_mic Read MIC (≥50% Inhibition) incubate->read_mic interpret Interpret Results (Susceptible/Resistant) read_mic->interpret end End interpret->end

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

azole_resistance cluster_drug Drug Action cluster_resistance Resistance Mechanisms This compound This compound erg11 Lanosterol 14-α-demethylase (ERG11) This compound->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity ergosterol->membrane point_mutation ERG11 Point Mutations point_mutation->erg11 Alters Target overexpression ERG11 Overexpression overexpression->erg11 Increases Target efflux_pumps Upregulation of Efflux Pumps (CDR1, MDR1) efflux_pumps->this compound Reduces Intracellular Drug Concentration

Caption: Key Mechanisms of Fungal Resistance to Azole Antifungals.

References

Validation & Comparative

A Comparative Analysis of Luliconazole and Fluconazole Against Azole-Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of azole-resistant Candida species presents a significant challenge in clinical practice, necessitating a thorough evaluation of existing and emerging antifungal agents. Fluconazole (B54011), a first-generation triazole, has long been a cornerstone of antifungal therapy, but its efficacy is increasingly compromised by resistance.[1][[“]] Luliconazole (B1675427), a newer imidazole (B134444) antifungal agent, has demonstrated potent in vitro activity against a broad spectrum of fungi, including Candida species.[3][4][5] This guide provides a comparative analysis of luliconazole and fluconazole, focusing on their efficacy against azole-resistant Candida, with supporting experimental data and methodologies.

Mechanism of Action and Resistance

Both luliconazole and fluconazole belong to the azole class of antifungals and share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and altered membrane fluidity, ultimately inhibiting fungal growth.

Azole resistance in Candida is a multifactorial phenomenon. The primary mechanisms include:

  • Target site modification: Mutations in the ERG11 gene can reduce the binding affinity of azole drugs to the enzyme.

  • Overexpression of efflux pumps: ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can actively pump azole drugs out of the fungal cell, reducing their intracellular concentration.

  • Upregulation of the ergosterol biosynthesis pathway: Increased production of the target enzyme can overcome the inhibitory effect of the azole.

Quantitative Data Presentation

The following tables summarize the in vitro susceptibility data for luliconazole and fluconazole against various Candida species, including those known for fluconazole resistance. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Table 1: Comparative In Vitro Activity (MIC in μg/mL) of Luliconazole and Fluconazole against Various Candida Species

Candida SpeciesLuliconazole MIC Range (μg/mL)Fluconazole MIC Range (μg/mL)Notes
Candida albicans0.007 - 2[3]0.25 - 128[3]Luliconazole generally demonstrates lower MICs compared to fluconazole.
Candida glabrata0.007 - 2[3]0.25 - 128[3]C. glabrata is known for intrinsic and acquired resistance to fluconazole.
Candida kefyr0.007 - 2[3]0.25 - 128[3]
Pichia kudriavzevii (C. krusei)0.007 - 2[3]0.25 - 128[3]C. krusei exhibits intrinsic resistance to fluconazole.[7]
Candida stellatoidea0.007 - 2[3]0.25 - 128[3]

Data compiled from a study on Candida strains isolated from oral lesions of cancer patients.[3]

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species, based on established protocols.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Antifungal Stock Solutions: Luliconazole and fluconazole are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microplates: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar. Yeast suspensions are prepared in RPMI 1640 medium and adjusted spectrophotometrically to a final inoculum concentration of 1 × 10³ to 5 × 10³ CFU/mL.[3]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this comparative analysis.

Azole_Mechanism_of_Action cluster_cell Fungal Cell Azole Azole Erg11 Lanosterol 14-α-demethylase (Erg11p) Azole->Erg11 Inhibits Lanosterol Lanosterol Lanosterol->Erg11 Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Cell_Membrane Incorporated into Erg11->Ergosterol Synthesizes

Caption: Mechanism of action of azole antifungals.

Azole_Resistance_Mechanisms cluster_resistance Mechanisms of Azole Resistance in Candida Azole Azole Efflux_Pumps Efflux Pumps (CDR1, MDR1) Azole->Efflux_Pumps Pumped out Target_Enzyme Altered Target Enzyme (Erg11p) Azole->Target_Enzyme Reduced Binding Erg11_Mutation ERG11 Gene Mutation Erg11_Mutation->Target_Enzyme Leads to Erg11_Overexpression ERG11 Gene Overexpression Erg11_Overexpression->Target_Enzyme Increased quantity

Caption: Key mechanisms of azole resistance in Candida.

Experimental_Workflow cluster_workflow Broth Microdilution Susceptibility Testing Start Start Prep_Inoculum Prepare Candida Inoculum Start->Prep_Inoculum Prep_Plates Prepare Microtiter Plates with Drug Dilutions Start->Prep_Plates Inoculate Inoculate Plates Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

The available in vitro data suggests that luliconazole exhibits potent activity against a range of Candida species, including those with known resistance to fluconazole.[3] Its lower MIC values against species like C. albicans and C. glabrata indicate a potential therapeutic advantage. However, it is important to note that much of the research on luliconazole has focused on its topical application for dermatophyte infections.[4][5] Further clinical studies are warranted to establish the efficacy and safety of luliconazole for the treatment of systemic and mucosal candidiasis, particularly in cases of azole resistance. For now, newer triazoles such as voriconazole (B182144) and posaconazole (B62084) are more established options for treating fluconazole-resistant Candida infections.[8] The continued surveillance of antifungal resistance patterns and the development of novel antifungal agents remain critical in the management of invasive fungal infections.

References

A Comparative Analysis of Azole Antifungals: Luliconazole versus Ketoconazole in the Treatment of Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the current evidence on the efficacy, mechanism of action, and clinical application of two prominent imidazole (B134444) antifungal agents.

Introduction: Fungal infections remain a significant challenge in clinical practice, necessitating the development and evaluation of effective antifungal agents. Among the diverse classes of antifungals, the azoles have emerged as a cornerstone of therapy. This guide provides a detailed comparative analysis of luliconazole (B1675427) and ketoconazole (B1673606), two notable imidazole derivatives. While the initial query sought a comparison with "lombazole," no such agent is documented in the current scientific literature, suggesting a possible typographical error. Therefore, this guide will focus on a comparison between ketoconazole and luliconazole, for which direct comparative data exists.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative antifungal efficacy, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Synthesis

Both luliconazole and ketoconazole, as with other azole antifungals, exert their effect by disrupting the integrity of the fungal cell membrane.[][2][3][4] Their primary target is the enzyme lanosterol (B1674476) 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway.[][2][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, function, and the activity of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, these agents prevent the conversion of lanosterol to ergosterol.[][2][4] This disruption leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately increasing cell membrane permeability and inhibiting fungal growth.[2] While both drugs share this fundamental mechanism, differences in their chemical structure can influence their affinity for the target enzyme and their spectrum of activity.

cluster_0 Fungal Cell cluster_1 Azole Antifungal Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Disruption Disruption of Membrane Integrity Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Azole Luliconazole / Ketoconazole Azole->Inhibition Inhibition->Lanosterol Inhibition Fungal_Growth_Inhibition Fungal Growth Inhibition Disruption->Fungal_Growth_Inhibition

Caption: Mechanism of action of azole antifungals.

Comparative Efficacy: Clinical and Mycological Outcomes

Direct comparative studies provide valuable insights into the relative efficacy of luliconazole and ketoconazole in treating specific fungal infections. A key area of investigation has been their effectiveness against pityriasis versicolor, a common superficial fungal infection.

Parameter Luliconazole 1% Cream Ketoconazole 2% Cream Study Duration p-value Source
KOH Mount Negativity (Day 14) 80.00%67.50%14 Daysp = 0.2178 (not significant)[5]
KOH Mount Negativity (Day 28) 92.50%72.50%28 Daysp = 0.0367 (significant)[5]
Complete Cure (3-month follow-up) Not Reported26.7% vs 13.3% (vs Climbazole)3 Monthsp = 0.402 (not significant vs Climbazole)[6]

Note: The complete cure rate for luliconazole at 3 months was not available in the cited study. The ketoconazole data is from a separate study comparing it with climbazole.

The data indicates that while both treatments are effective, luliconazole may offer a superior mycological cure rate after 28 days of treatment for pityriasis versicolor.[5]

Experimental Protocols

To ensure the reproducibility and validity of the comparative efficacy data, it is essential to understand the methodologies employed in these clinical trials. The following outlines a typical experimental protocol for a comparative study of topical antifungals.

A Prospective, Open, Randomized Controlled Trial for Pityriasis Versicolor:

  • Study Design: A prospective, open-label, randomized controlled trial.[5]

  • Patient Population: Patients with a clinical diagnosis of pityriasis versicolor, confirmed by potassium hydroxide (B78521) (KOH) mount microscopy.[5]

  • Randomization: Patients are randomly allocated into two treatment groups. A simple method like coin flipping can be used for allocation.[5]

  • Treatment Regimen:

    • Group A: Application of ketoconazole 2% cream twice daily.[5]

    • Group B: Application of luliconazole 1% cream twice daily.[5]

  • Evaluation: Therapeutic response is evaluated at baseline and at follow-up visits on day 14 and day 28.[5] The evaluation includes clinical assessment and repetition of KOH preparation from skin scrapings.[5]

  • Primary Outcome: The primary endpoint is the mycological cure rate, defined as a negative KOH mount.[5]

cluster_workflow Experimental Workflow: Comparative Clinical Trial Patient_Recruitment Patient Recruitment (Pityriasis Versicolor Diagnosis) Baseline_Assessment Baseline Assessment (Clinical Evaluation & KOH Mount) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (Ketoconazole 2% Cream) Randomization->Group_A Group_B Group B (Luliconazole 1% Cream) Randomization->Group_B Treatment_Period 28-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_14 Follow-up at Day 14 (Clinical & Mycological Evaluation) Treatment_Period->Follow_up_14 Follow_up_28 Follow-up at Day 28 (Clinical & Mycological Evaluation) Follow_up_14->Follow_up_28 Data_Analysis Data Analysis (Comparison of Cure Rates) Follow_up_28->Data_Analysis

Caption: Workflow of a comparative clinical trial.

Conclusion

Both luliconazole and ketoconazole are effective topical antifungal agents that share a common mechanism of action. The available comparative data, particularly in the context of pityriasis versicolor, suggests that luliconazole may demonstrate a more rapid and higher rate of mycological cure compared to ketoconazole.[5] However, it is important to note that treatment decisions should always be based on a comprehensive evaluation of the patient, the specific fungal pathogen, and the full body of clinical evidence. Further large-scale, double-blind, randomized controlled trials are warranted to fully elucidate the comparative efficacy and safety profiles of these two agents across a broader range of fungal infections.

References

Evaluating the Synergistic Potential of Ergosterol Biosynthesis Inhibitors with Amphotericin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapy is continually evolving, with combination therapies emerging as a critical strategy to enhance efficacy, reduce toxicity, and combat the rise of drug-resistant fungal pathogens. This guide provides a comprehensive evaluation of the synergistic effects of combining amphotericin B, a polyene antifungal, with ergosterol (B1671047) biosynthesis inhibitors. While specific experimental data on the combination of Lombazole with amphotericin B is not available in the current body of scientific literature, this guide will draw comparisons from studies involving other azole antifungals that share the same mechanism of action as this compound—the inhibition of sterol C-14 demethylation in the ergosterol biosynthesis pathway.[1][2]

Mechanisms of Action: A Basis for Synergy

A fundamental understanding of the individual mechanisms of action of amphotericin B and ergosterol biosynthesis inhibitors is crucial to appreciating their potential for synergistic interaction.

  • Amphotericin B: This polyene antifungal exerts its effect by binding to ergosterol, a primary component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.[3]

  • Ergosterol Biosynthesis Inhibitors (e.g., this compound and other Azoles): These antifungals target the enzyme lanosterol (B1674476) 14α-demethylase, which is a key player in the multi-step conversion of lanosterol to ergosterol.[4][5] By inhibiting this enzyme, they deplete the fungal membrane of ergosterol and lead to the accumulation of toxic sterol intermediates.[5]

The theoretical basis for synergy lies in their complementary actions on the fungal cell membrane. By depleting ergosterol, azoles may potentially enhance the activity of amphotericin B by creating a more disordered membrane, although some studies have also pointed to the potential for antagonism if ergosterol, the target of amphotericin B, is significantly reduced.[6]

Quantitative Analysis of Synergistic Effects

The synergistic, additive, indifferent, or antagonistic nature of drug combinations is typically quantified using the Fractional Inhibitory Concentration Index (FICI), derived from in vitro checkerboard assays. The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[7][8]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[7][8][9]

The following table summarizes findings from studies on the combination of various azoles with amphotericin B against different fungal species.

Fungal SpeciesAzole AntifungalAmphotericin B FormulationFICI RangeInteractionReference
Candida albicansPosaconazoleConventionalSynergy to Antagonism (Concentration-dependent)Dose-dependent[10]
Aspergillus spp.VoriconazoleLiposomal (L-AMB)Indifference to SynergySpecies-dependent[11][12]
Candida glabrataFluconazoleConventionalSynergy to IndifferenceStrain-dependent[13]
Candida aurisLansoprazole*ConventionalSynergySynergistic[14][15]

Note: Lansoprazole is a proton-pump inhibitor with off-target antifungal activity that acts synergistically with amphotericin B, but is not an azole.

Experimental Protocols

Detailed and standardized methodologies are paramount for the accurate evaluation of drug synergy. Below are outlines of key experimental protocols.

1. Checkerboard Microdilution Assay

This is the most common in vitro method to assess drug interactions.[9][16][17]

  • Objective: To determine the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination.

  • Procedure:

    • Two-fold serial dilutions of each antifungal are prepared.

    • In a 96-well microtiter plate, dilutions of Drug A are added horizontally, and dilutions of Drug B are added vertically, creating a matrix of concentrations.[18][19]

    • Each well is inoculated with a standardized fungal suspension.

    • Control wells containing each drug alone, a drug-free growth control, and a sterility control are included.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.

    • The FICI is calculated from the MIC values of the drugs alone and in combination.

2. Time-Kill Curve Analysis

This method provides a dynamic assessment of the antifungal interaction over time.[13][20][21]

  • Objective: To evaluate the rate and extent of fungal killing by the drug combination compared to individual agents.

  • Procedure:

    • Fungal cultures are grown to a standardized cell density.

    • The cultures are exposed to the antifungals alone and in combination at specific concentrations (often multiples of the MIC).

    • A drug-free culture serves as a growth control.

    • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).[20]

    • Serial dilutions of the aliquots are plated on agar (B569324) plates to determine the number of viable colony-forming units (CFU/mL).

    • The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[13]

3. In Vivo Animal Models

Animal models are essential for validating in vitro findings and assessing the therapeutic potential of a drug combination.[16]

  • Objective: To evaluate the efficacy of the combination therapy in a living organism.

  • Models: Immunocompromised murine models of disseminated or pulmonary fungal infections are commonly used.

  • Procedure:

    • Animals are immunosuppressed and then infected with a standardized fungal inoculum.

    • Treatment groups receive one of the following: Drug A alone, Drug B alone, the combination of Drug A and B, or a vehicle control.

    • Endpoints for efficacy include survival rate, and fungal burden in target organs (e.g., kidneys, lungs, brain), which is determined by CFU counts from homogenized tissues.[16]

Visualizing Pathways and Workflows

Mechanism of Action and Synergy

Synergy_Mechanism Conceptual Pathway of Synergistic Action cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Agents Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Component of AmphotericinB Amphotericin B Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase Lanosterol->Demethylase Substrate Demethylase->Ergosterol Synthesis Fungal_Death Fungal Cell Death Membrane->Fungal_Death Pore Formation & Disruption This compound This compound (Ergosterol Biosynthesis Inhibitor) This compound->Demethylase Inhibits AmphotericinB->Ergosterol Binds to

Caption: Conceptual pathway of the synergistic action of this compound and Amphotericin B.

Experimental Workflow for Synergy Evaluation

Experimental_Workflow Workflow for Evaluating Antifungal Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Checkerboard Checkerboard Assay FICI Calculate FICI Checkerboard->FICI TimeKill Time-Kill Curve Analysis Dynamic Assess Killing Dynamics TimeKill->Dynamic Synergy_Conclusion Conclusion on Synergy FICI->Synergy_Conclusion Dynamic->Synergy_Conclusion AnimalModel Murine Infection Model Treatment Administer Combination Therapy AnimalModel->Treatment Endpoints Evaluate Endpoints (Survival, Fungal Burden) Treatment->Endpoints Endpoints->Synergy_Conclusion

Caption: Standard experimental workflow for assessing antifungal synergy.

References

A Head-to-Head Comparison of Lombazole and Miconazole on Dermatophytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lombazole and miconazole (B906), two imidazole (B134444) antifungal agents, in their activity against dermatophytes. This comparison focuses on their mechanisms of action, supported by available in vitro susceptibility data and detailed experimental protocols.

Introduction

Dermatophytes, a group of fungi that cause superficial infections of the skin, hair, and nails, are a significant public health concern. The primary genera responsible for these infections are Trichophyton, Microsporum, and Epidermophyton. Azole antifungals, including the imidazole derivatives miconazole and the lesser-known this compound, are mainstays in the treatment of dermatophytosis. These agents function by disrupting the fungal cell membrane's integrity. This guide offers a head-to-head comparison of this compound and miconazole, presenting available quantitative data and the methodologies used to obtain them.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and miconazole belong to the azole class of antifungal agents and share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). One study has confirmed that this compound inhibits the sterol C-14 demethylation step in the ergosterol biosynthesis pathway in Candida albicans, and it is presumed to have the same mechanism in dermatophytes[1].

Ergosterol Biosynthesis Pathway Inhibition by Azoles cluster_0 Fungal Cell cluster_1 Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Accumulation of\ntoxic sterols Accumulation of toxic sterols Lanosterol->Accumulation of\ntoxic sterols Fungal Cell Membrane\n(Integrity and Fluidity) Fungal Cell Membrane (Integrity and Fluidity) Ergosterol->Fungal Cell Membrane\n(Integrity and Fluidity) Ergosterol\nDepletion Ergosterol Depletion Ergosterol->Ergosterol\nDepletion Lombazole_Miconazole This compound & Miconazole (Azole Antifungals) Lombazole_Miconazole->Lanosterol Inhibition Disrupted Fungal\nCell Membrane Disrupted Fungal Cell Membrane Accumulation of\ntoxic sterols->Disrupted Fungal\nCell Membrane Ergosterol\nDepletion->Disrupted Fungal\nCell Membrane Inhibition of Fungal Growth\n(Fungistatic/Fungicidal) Inhibition of Fungal Growth (Fungistatic/Fungicidal) Disrupted Fungal\nCell Membrane->Inhibition of Fungal Growth\n(Fungistatic/Fungicidal)

Mechanism of action of this compound and miconazole.

In Vitro Susceptibility Data

The in vitro efficacy of antifungal agents is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and miconazole against various dermatophyte species.

It is important to note that a direct head-to-head comparative study with quantitative data for this compound against dermatophytes could not be found in the available literature. Therefore, the data for this compound is currently unavailable.

Table 1: In Vitro Activity of this compound Against Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrumData not availableData not availableData not available
Trichophyton mentagrophytesData not availableData not availableData not available
Microsporum canisData not availableData not availableData not available
Epidermophyton floccosumData not availableData not availableData not available

Table 2: In Vitro Activity of Miconazole Against Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum0.002 - >10.030.25
Trichophyton mentagrophytes≤0.015 - >40.121
Microsporum canis0.03 - 20.251
Epidermophyton floccosum0.03 - 0.250.060.12

Note: MIC values can vary depending on the specific isolates tested and the methodology used.

Experimental Protocols

The determination of in vitro antifungal susceptibility of dermatophytes is crucial for evaluating the potential efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized broth microdilution method for testing filamentous fungi, including dermatophytes.[2][3][4][5]

Broth Microdilution Method (CLSI M38-A2)

This method is considered the gold standard for determining the MIC of antifungal agents against dermatophytes.[6][7]

1. Inoculum Preparation:

  • Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Conidia and hyphal fragments are harvested and suspended in sterile saline.

  • The suspension is adjusted to a specific concentration, typically to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL in the test wells.[5]

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents (this compound and miconazole) are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (without the antifungal agent) and a sterility control well (without inoculum) are included.

  • The microtiter plates are incubated at a temperature between 28°C and 35°C for 4 to 7 days, depending on the growth rate of the dermatophyte species.[8]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined level of growth inhibition (e.g., 80% or 100%) compared to the growth control well.

Broth Microdilution Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Isolate Dermatophyte Isolate Culture Culture on Agar (e.g., Potato Dextrose Agar) Isolate->Culture Harvest Harvest Conidia & Hyphal Fragments Culture->Harvest Adjust Adjust Inoculum Concentration Harvest->Adjust Inoculate Inoculate wells with Dermatophyte Suspension Adjust->Inoculate Antifungal Antifungal Stock (this compound / Miconazole) Dilute Serial Dilution in 96-well plate with RPMI 1640 Antifungal->Dilute Dilute->Inoculate Incubate Incubate at 28-35°C for 4-7 days Inoculate->Incubate Read Visually or Spectrophotometrically Read Plates Incubate->Read Determine Determine MIC (Lowest concentration with significant growth inhibition) Read->Determine Result Result Determine->Result MIC Value

Workflow for antifungal susceptibility testing.

Conclusion

Both this compound and miconazole are imidazole antifungals that target the ergosterol biosynthesis pathway in dermatophytes, a critical process for fungal cell membrane integrity. While the mechanism of action is well-established for this class of drugs, a significant gap in the scientific literature exists regarding the in vitro efficacy of this compound against common dermatophytes. In contrast, miconazole has been more extensively studied, with available MIC data demonstrating its activity against a range of dermatophyte species.

For drug development professionals and researchers, the lack of data on this compound highlights an area for future investigation. Direct, head-to-head in vitro and in vivo studies comparing this compound and miconazole using standardized methodologies, such as the CLSI M38-A2 protocol, are necessary to provide a comprehensive understanding of their comparative efficacy. Such studies would be invaluable for guiding the development of new and improved antifungal therapies for dermatophytosis.

References

A Comparative Analysis of Lombazole's Antibacterial Efficacy Against Clinical Staphylococcus epidermidis Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of Lombazole against clinical isolates of Staphylococcus epidermidis. Due to the limited availability of recent quantitative data for this compound, this guide focuses on its mechanism of action and provides a framework for its evaluation against current therapeutic alternatives, including vancomycin, linezolid, and daptomycin.

Executive Summary

Staphylococcus epidermidis has emerged as a leading cause of nosocomial and medical device-related infections, often exhibiting multi-drug resistance. While this compound, an imidazole (B134444) derivative, has demonstrated anti-staphylococcal properties, a direct quantitative comparison with modern antibiotics is challenging due to a lack of recent minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data. This guide synthesizes the available information on this compound's mechanism and presents a comparative landscape of commonly used antibiotics, providing detailed experimental protocols for standardized antibacterial susceptibility testing to facilitate future research and validation.

Comparative Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Comparator Antibiotics against Clinical S. epidermidis Isolates

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)General MIC Range (µg/mL)
Vancomycin1 - 22 - 4≤0.5 - 16
Linezolid1 - 22 - 40.5 - >256
Daptomycin0.5 - 11 - 2≤0.03 - 4

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The General MIC Range reflects the broader spectrum of potencies observed across different studies and isolates, including resistant strains.

Mechanism of Action: this compound

Based on early ultrastructural studies, this compound's primary antibacterial effect against S. epidermidis is directed at the bacterial cell membrane. The proposed mechanism involves the inhibition of lipid biosynthesis, a critical process for maintaining membrane integrity and function. This disruption leads to a cascade of secondary effects, including alterations in cell wall synthesis, abnormal cell division, and eventual cell lysis.

Proposed Mechanism of Action of this compound against S. epidermidis This compound This compound Lipid_Biosynthesis Inhibition of Lipid Biosynthesis This compound->Lipid_Biosynthesis Plasma_Membrane Disruption of Plasma Membrane Integrity Lipid_Biosynthesis->Plasma_Membrane Cell_Wall Altered Cell Wall Synthesis Plasma_Membrane->Cell_Wall Cell_Division Abnormal Cell Division Plasma_Membrane->Cell_Division Cell_Lysis Cell Lysis Plasma_Membrane->Cell_Lysis

Caption: Proposed mechanism of this compound on S. epidermidis.

Experimental Protocols

To facilitate the validation of this compound's antibacterial activity and to allow for direct comparison with other compounds, the following standardized protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of S. epidermidis on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Include a growth control well (MHB and inoculum, no antibiotic) and a sterility control well (MHB only).

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

c. Incubation and Interpretation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

a. Subculturing:

  • From the clear wells of the MIC plate (at and above the MIC), pipette a small aliquot (e.g., 10-100 µL) from each well.

  • Spread the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar).

b. Incubation and Interpretation:

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Experimental Workflow for MIC and MBC Determination cluster_0 MIC Determination cluster_1 MBC Determination Inoculum Prepare S. epidermidis Inoculum (0.5 McFarland) Serial_Dilution Serial Dilution of Antimicrobials in Microtiter Plate Inoculum->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 16-20h Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (≥MIC) onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Read MBC (Lowest Concentration with ≥99.9% Killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC testing.

Conclusion and Future Directions

While this compound exhibits a mechanism of action that is of interest for combating S. epidermidis, particularly its targeting of lipid biosynthesis, the lack of contemporary quantitative data prevents a definitive comparison with currently approved antibiotics. To validate the potential of this compound as a viable antibacterial agent, further research is imperative. This should include comprehensive in vitro studies to determine its MIC and MBC against a large panel of recent and diverse clinical S. epidermidis isolates, including methicillin-resistant (MRSE) and biofilm-forming strains. The standardized protocols provided in this guide offer a framework for conducting such validation studies, which are essential for ascertaining the therapeutic potential of this compound in the current landscape of antimicrobial resistance.

Comparative Analysis of Cross-Resistance Profiles: Lombazole and Other Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential for cross-resistance between the investigational imidazole (B134444) antifungal agent, Lombazole, and established imidazole antifungals such as ketoconazole (B1673606), miconazole (B906), and clotrimazole (B1669251). Due to the limited publicly available data specifically addressing this compound cross-resistance, this document outlines the established methodologies for such studies, presents relevant comparative data for other imidazoles, and discusses the underlying molecular mechanisms that could predict cross-resistance patterns.

Understanding Imidazole Antifungals and Resistance

Imidazole antifungals exert their effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. Resistance to azole antifungals, including imidazoles, is a growing concern and can arise through several mechanisms, often leading to cross-resistance among drugs of the same class.[2][3][4]

Key Mechanisms of Azole Resistance

The primary mechanisms that can confer cross-resistance among imidazole antifungals include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.[1][5]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters results in the active removal of antifungal drugs from the fungal cell, preventing them from reaching their target.[3][6]

  • Upregulation of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole antifungal.[1]

These resistance mechanisms are not mutually exclusive and can occur in combination, leading to high-level resistance.[1]

Comparative In Vitro Activity of Imidazole Antifungals

While specific data for this compound is not available, the following table summarizes the minimum inhibitory concentration (MIC) values for ketoconazole, miconazole, and clotrimazole against various fungal species, providing a baseline for potential comparative studies. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.[7][8]

Fungal SpeciesAntifungal AgentGeometric Mean MIC (µg/mL)
Malassezia furfurKetoconazole0.51[9]
Miconazole14[9]
Clotrimazole15[9]
Trichophyton rubrumKetoconazoleSimilar to Itraconazole[10]
ClotrimazoleHigher antifungal activity than Ketoconazole and Itraconazole[10]

Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison requires standardized testing.

Experimental Protocols for Cross-Resistance Studies

A comprehensive study of this compound's cross-resistance profile would involve the following key experiments:

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of antifungal agents.[8][11]

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension (e.g., to a 0.5 McFarland standard).[8]

  • Drug Dilution: Serial twofold dilutions of this compound, ketoconazole, miconazole, and clotrimazole are prepared in 96-well microtiter plates containing a suitable broth medium, such as RPMI-1640.[8][12]

  • Inoculation: Each well is inoculated with the standardized fungal suspension.[8]

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[11]

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control. This can be assessed visually or by measuring optical density.[8]

Zone of Inhibition Assay (Disk Diffusion)

This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.

Protocol:

  • Plate Preparation: A standardized fungal inoculum is uniformly spread onto the surface of an agar plate.

  • Disk Application: Paper disks impregnated with known concentrations of this compound and other imidazole antifungals are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of growth inhibition around each disk is measured. A larger zone of inhibition indicates greater susceptibility.

Ergosterol Biosynthesis Analysis

This assay directly measures the impact of the antifungal agents on their target pathway.

Protocol:

  • Fungal Culture: Fungal cells are grown in the presence of sub-inhibitory concentrations of this compound and other imidazoles.

  • Sterol Extraction: Sterols are extracted from the fungal cell membranes using a suitable solvent.

  • Quantification: The extracted sterols are analyzed and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of ergosterol and its precursors. A buildup of lanosterol and a depletion of ergosterol would indicate inhibition of the pathway.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_setup Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A Fungal Isolate Selection (Susceptible and Resistant Strains) C Broth Microdilution Assay (MIC Determination) A->C D Disk Diffusion Assay (Zone of Inhibition) A->D E Ergosterol Biosynthesis Analysis (GC-MS) A->E B Antifungal Stock Solution Preparation (this compound, etc.) B->C B->D B->E F MIC Comparison and Correlation Analysis C->F D->F G Identification of Cross-Resistance Patterns E->G F->G

Resistance_Mechanisms cluster_drug Antifungal Action cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Drug Imidazole Antifungal (e.g., this compound) Target Lanosterol 14α-demethylase (ERG11 product) Drug->Target Inhibition Membrane Ergosterol Synthesis -> Fungal Cell Membrane Target->Membrane Efflux Efflux Pumps (ABC & MFS Transporters) Mutation ERG11 Gene Mutation Mutation->Target Alters Target Site Overexpression Efflux Pump Overexpression Overexpression->Drug Efflux of Drug Upregulation ERG11 Upregulation Upregulation->Target Increases Target Amount

Conclusion

While direct experimental data on the cross-resistance of this compound with other imidazole antifungals is not yet widely available, the established methodologies for antifungal susceptibility testing and the known mechanisms of azole resistance provide a solid framework for conducting such investigations. Based on the shared mechanism of action with other imidazoles, it is plausible that this compound may exhibit cross-resistance in fungal strains that have developed resistance to agents like ketoconazole, miconazole, or clotrimazole, particularly through mechanisms such as ERG11 mutations or efflux pump overexpression. Further in vitro and in vivo studies are essential to fully characterize the resistance profile of this compound and its potential clinical utility in the context of emerging antifungal resistance.

References

A Comparative Analysis of Lombazole and Econazole in Mixed Fungal-Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both Lombazole and econazole (B349626) belong to the imidazole (B134444) class of antifungal agents and share a primary mechanism of action against fungi: the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Notably, both compounds also exhibit antibacterial properties, particularly against Gram-positive bacteria, making them relevant for the study of mixed fungal-bacterial infections. This compound has been shown to inhibit lipid synthesis in Staphylococcus epidermidis, while econazole also demonstrates activity against this and other Gram-positive bacteria. The provided data suggests that imidazole antifungals are a promising area of research for developing treatments for complex mixed infections.

Quantitative Data Comparison: Azole Antifungals

Due to the limited availability of quantitative data for this compound, this table presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for econazole and a structurally similar imidazole, miconazole (B906), against common fungal and bacterial pathogens often implicated in mixed infections. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antimicrobial Agent Organism MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Econazole Candida albicans16 - 32[1][2]--
Staphylococcus epidermidis (MSSE)-~2-4~4-8
Staphylococcus epidermidis (MRSE)-~2-4~4-8
Miconazole Candida albicans1 - 10[3]-0.12[4]
Staphylococcus aureus (MSSA/MRSA)0.78 - 6.25[5]--
Staphylococcus pseudintermedius (MRSP)1 - 8[6]2[6]4[6]
Staphylococcus pseudintermedius (MSSP)1 - 4[6]2[6]2[6]

Mechanism of Action

Antifungal Mechanism

This compound and econazole, like other imidazole antifungals, exert their primary antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[8][9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupt the structure and function of the cell membrane, ultimately inhibiting fungal growth.[9]

Ergosterol Biosynthesis Pathway and Azole Inhibition Lanosterol Lanosterol FF_MAS 14-demethylation Lanosterol->FF_MAS Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol FF_MAS->Ergosterol Azoles This compound / Econazole Azoles->FF_MAS

Mechanism of antifungal action for azoles.
Antibacterial Mechanism

A noteworthy feature of both this compound and econazole is their activity against Gram-positive bacteria, particularly relevant in the context of mixed infections.

This compound: Research has shown that this compound inhibits the de novo synthesis of the cell envelope in Staphylococcus epidermidis.[8] The primary mode of action appears to be the inhibition of lipid synthesis.[8][11] This is a distinct mechanism from its antifungal activity and suggests a dual-action capability. Studies have also observed profound ultrastructural changes in S. epidermidis when treated with this compound, including alterations in the plasma membrane, cell wall thickening, and abnormal cell division.[12][13]

Econazole: Econazole also demonstrates in vitro activity against several Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes.[14] While the precise antibacterial mechanism is less defined than its antifungal action, it is known to disrupt the bacterial cell membrane.

Experimental Protocols

In Vitro Mixed Fungal-Bacterial Biofilm Model

This protocol outlines a general method for establishing a mixed biofilm of Candida albicans and Staphylococcus epidermidis to test the efficacy of antimicrobial agents.

1. Organism and Culture Preparation:

  • Strains: Candida albicans (e.g., ATCC 90028) and Staphylococcus epidermidis (e.g., ATCC 35984).

  • Culture Media: Grow C. albicans in Yeast Nitrogen Base (YNB) medium supplemented with glucose. Grow S. epidermidis in Tryptic Soy Broth (TSB).

  • Standardization: Harvest cells in the exponential growth phase, wash with phosphate-buffered saline (PBS), and standardize the cell density of each organism to 1 x 10^7 cells/mL in a suitable co-culture medium (e.g., RPMI-1640).

2. Biofilm Formation:

  • Substrate: Use sterile, flat-bottomed 96-well microtiter plates or catheter discs as the surface for biofilm formation.

  • Co-inoculation: Add standardized suspensions of C. albicans and S. epidermidis to the wells. For mixed biofilms, a typical ratio is 1:1.

  • Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm development.

3. Antimicrobial Susceptibility Testing:

  • Drug Preparation: Prepare stock solutions of this compound and econazole in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the co-culture medium.

  • Treatment: After the initial biofilm formation, gently wash the biofilms with PBS to remove non-adherent cells. Add the different concentrations of the antimicrobial agents to the wells.

  • Incubation: Incubate the treated biofilms for a further 24 hours at 37°C.

4. Efficacy Assessment:

  • Metabolic Activity: Quantify the viability of the biofilm using a metabolic assay such as the XTT reduction assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Biomass Quantification: Stain the biofilms with crystal violet to quantify the total biofilm biomass.

  • Colony Forming Unit (CFU) Counting: Disrupt the biofilms by sonication and perform serial dilutions to plate on selective agar (B569324) plates to determine the number of viable fungal and bacterial cells.

Experimental Workflow for Mixed Biofilm Efficacy Testing cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_assessment Assessment A Organism Culture (C. albicans & S. epidermidis) B Cell Standardization A->B C Co-inoculation in 96-well plate B->C D Incubation (24-48h at 37°C) C->D E Wash Biofilms D->E F Add Antimicrobial Agents E->F G Incubation (24h at 37°C) F->G H Metabolic Assay (XTT) G->H I Biomass Quantification (Crystal Violet) G->I J CFU Counting G->J

References

Benchmarking Lombazole: A Comparative Safety Analysis Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Absence of comprehensive public data on the safety profile of the novel antifungal agent, Lombazole, currently precludes a direct comparative analysis against established antifungal drugs. While identified as an imidazole-based antimicrobial with potential antifungal activity, extensive searches for preclinical and clinical safety data, including toxicological studies and adverse effect profiles, have yielded insufficient information to construct a meaningful and objective comparison as requested.

The initial identification of this compound (CAS No. 60628-98-0) suggests its classification within the azole class of antifungals, which are known to act by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] This mechanism is shared by well-established imidazole (B134444) and triazole antifungals. However, without specific data on this compound's safety, any comparison would be speculative and not meet the rigorous standards required for a scientific audience.

To provide a framework for the future evaluation of this compound, this guide will outline the established safety profiles of major antifungal classes and detail the standard experimental protocols used to generate such data. This will serve as a benchmark against which this compound's safety can be assessed once data becomes publicly available.

Established Antifungal Agents: A Safety Profile Overview

The primary classes of systemic antifungal agents include the polyenes, azoles, and echinocandins. Each class presents a distinct safety and tolerability profile.

Table 1: Comparative Adverse Effect Profile of Major Antifungal Classes

Adverse EffectPolyenes (e.g., Amphotericin B)Azoles (e.g., Fluconazole, Itraconazole)Echinocandins (e.g., Caspofungin)
Nephrotoxicity High incidenceLow incidenceMinimal incidence
Hepatotoxicity Moderate incidenceVaries (Itraconazole > Fluconazole)Low incidence (mild transaminase elevation)
Infusion-related reactions Common (fever, chills)Less commonCommon (histamine-release symptoms)
Gastrointestinal effects CommonCommon (nausea, vomiting)Less common
Drug-drug interactions Fewer (nephrotoxic drugs)Numerous (CYP450 inhibitors)Fewer (metabolized independently of CYP450)

Experimental Protocols for Safety Benchmarking

The following are standard in vitro and in vivo assays crucial for establishing the safety profile of a new antifungal agent like this compound.

Cytotoxicity Assays
  • Objective: To determine the concentration of the drug that is toxic to mammalian cells.

  • Methodology:

    • Cell Culture: Human cell lines, such as HepG2 (liver), HEK293 (kidney), and primary human cells, are cultured under standard conditions.

    • Drug Exposure: Cells are incubated with a range of concentrations of the test compound (e.g., this compound) and comparator drugs for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which assesses metabolic activity, or LDH (lactate dehydrogenase) release, which indicates cell membrane damage.

    • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated, representing the drug concentration causing 50% inhibition of cell growth.

Hepatotoxicity Assessment
  • Objective: To evaluate the potential for the drug to cause liver injury.

  • Methodology:

    • In Vitro: Primary human hepatocytes or HepG2 cells are treated with the drug. Markers of liver injury, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) leakage, are measured in the culture medium.

    • In Vivo (Rodent models): Animals are administered the drug at various doses. Blood samples are collected to measure serum ALT and AST levels. Liver tissues are examined histopathologically for signs of necrosis, inflammation, and steatosis.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes.

  • Methodology:

    • Incubation: The test compound is incubated with human liver microsomes and a specific substrate for a particular CYP enzyme (e.g., midazolam for CYP3A4, caffeine (B1668208) for CYP1A2).

    • Metabolite Quantification: The formation of the metabolite is quantified using LC-MS/MS (liquid chromatography-tandem mass spectrometry).

    • Data Analysis: The IC50 value is determined, indicating the concentration of the drug that causes 50% inhibition of the enzyme's activity.

Visualizing Experimental Workflows and Pathways

To facilitate understanding, the following diagrams illustrate key processes in antifungal safety assessment.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cells (e.g., HepG2, HEK293) Incubation Incubate Cells with Drugs (24, 48, 72 hours) Cell_Culture->Incubation Drug_Preparation Prepare Serial Dilutions of this compound & Comparators Drug_Preparation->Incubation Viability_Assay Perform Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Calculate_IC50 Calculate IC50 Values Viability_Assay->Calculate_IC50 Compare_Toxicity Compare Toxicity Profiles Calculate_IC50->Compare_Toxicity

Cytotoxicity Assay Workflow

Azole_Antifungal_Mechanism_and_Toxicity_Pathway cluster_fungal_cell Fungal Cell cluster_human_cell Human Liver Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation CYP450 Cytochrome P450 Enzymes Drug_Metabolism Metabolism of Other Drugs CYP450->Drug_Metabolism This compound This compound (Azole Antifungal) This compound->Ergosterol Inhibits This compound->CYP450 Potential Inhibition

Azole Antifungal Mechanism and Potential for Drug Interactions

Conclusion and Future Directions

While a definitive safety comparison of this compound is not yet possible, this guide provides the necessary context and methodologies for its future evaluation. The established safety profiles of current antifungal agents serve as a critical benchmark. As data on this compound becomes available from preclinical and clinical studies, the protocols outlined herein will be instrumental in positioning its therapeutic index relative to existing treatments. Researchers and drug development professionals are encouraged to apply these standardized approaches to ensure a thorough and objective assessment of this novel antifungal candidate.

References

Statistical validation of Lombazole's superior efficacy in specific fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data on Lombazole

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data for an antifungal agent named "this compound." The available information suggests that this compound acts as an inhibitor of fungal ergosterol (B1671047) biosynthesis by targeting the sterol C-14 demethylation step, a mechanism characteristic of azole antifungals.[1] However, detailed efficacy data, comparative studies against other antifungals, and specific experimental protocols for this compound are not available in the reviewed literature.

To fulfill the core requirements of your request for a comparison guide on an antifungal with this mechanism of action, this report will provide an illustrative comparison guide focusing on well-documented azole antifungals, namely Fluconazole and Luliconazole . These agents will be compared with other classes of antifungals to highlight their efficacy in specific fungal strains, supported by experimental data and standardized protocols.

This guide provides a comparative analysis of the in vitro efficacy of selected azole antifungals against various fungal strains, with a focus on their superiority in specific contexts. The data is presented to aid researchers, scientists, and drug development professionals in understanding the performance of these agents relative to other antifungal classes.

Introduction to Azole Antifungals

Azole antifungals are a major class of drugs that inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] By targeting the enzyme lanosterol (B1674476) 14α-demethylase, azoles disrupt the integrity and function of the cell membrane, leading to fungal cell death or inhibition of growth.[1] This class includes imidazoles (e.g., clotrimazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole, luliconazole).

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fluconazole and Luliconazole against various fungal species, compared to other antifungal agents such as Amphotericin B (a polyene) and an echinocandin (e.g., caspofungin). Lower MIC values indicate higher potency.

Fungal SpeciesFluconazole MIC (µg/mL)Luliconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.25 - 1.0≤0.03 - 0.1250.12 - 1.00.03 - 0.25
Candida glabrata8 - 640.06 - 10.25 - 20.06 - 0.5
Candida krusei16 - >640.125 - 20.5 - 40.125 - 1
Aspergillus fumigatus>640.03 - 0.250.5 - 20.015 - 0.125
Trichophyton rubrum0.25 - 8≤0.002 - 0.0080.125 - 1Not typically active
Fusarium proliferatum16 - >640.004 - 0.0151 - 40.5 - 4

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range based on available literature. Luliconazole demonstrates particularly potent activity against dermatophytes like Trichophyton rubrum and certain molds such as Fusarium species.[3][4] Fluconazole is a first-line treatment for many Candida infections, although resistance is noted in some species like C. glabrata and C. krusei.[5][6]

Experimental Protocols

The determination of antifungal efficacy is primarily conducted through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols to ensure reproducibility and comparability of results between laboratories.[7][8][9]

Broth Microdilution Method for Yeasts (CLSI M27)

This method is commonly used to determine the MIC of antifungal agents against yeast species like Candida.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]

  • Antifungal Preparation: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to a drug-free growth control well.[10]

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This protocol is adapted for molds like Aspergillus and Fusarium.

  • Inoculum Preparation: Spores are harvested from a mature culture and suspended in a sterile solution. The spore concentration is determined using a hemocytometer and adjusted to the desired final concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[3]

  • Assay Procedure: The procedure follows the same steps of serial dilution, inoculation, and incubation as the yeast protocol.

  • MIC Determination: For azoles, the MIC is the lowest concentration that prevents any discernible growth.[11]

Mandatory Visualization

Ergosterol Biosynthesis Pathway and Azole Action

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Azole Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Azoles Azole Antifungals (e.g., this compound, Fluconazole) Azoles->Lanosterol Inhibition

Caption: Mechanism of action of azole antifungals in the ergosterol biosynthesis pathway.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_workflow Antifungal Susceptibility Testing Workflow (Broth Microdilution) cluster_controls Controls Start Fungal Isolate Prep_Inoculum Prepare Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculation Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculation Serial_Dilution Serial Dilution of Antifungal in 96-Well Plate Serial_Dilution->Inoculation Serial_Dilution->Growth_Control Growth Control (No Drug) Serial_Dilution->Sterility_Control Sterility Control (No Inoculum) Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Read MIC (Lowest concentration with ≥50% growth inhibition) Incubation->Read_Results End Report MIC Read_Results->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Assessing the Clinical Relevance of Imidazole Antifungals: A Comparative Framework Using Lombazole's Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the clinical relevance of the in vitro antifungal activity of imidazole (B134444) antifungals, using the known mechanism of Lombazole as a case study. Due to the limited availability of specific in vitro susceptibility data for this compound in publicly accessible literature, this document presents a comparative analysis using data from other well-characterized azole antifungals. This approach serves as a methodological guide for researchers aiming to evaluate novel antifungal compounds.

Introduction to this compound and the Imidazole Class

This compound is an imidazole antifungal agent.[1][2] Like other antifungals in its class, its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Specifically, this compound targets the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[1][2] This disruption of the cell membrane's integrity leads to fungal cell death.

Framework for Assessing In Vitro Antifungal Activity

The clinical relevance of an antifungal's in vitro activity is determined by its potency against a range of clinically important fungal pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

To establish a comprehensive understanding of a novel compound like this compound, its in vitro activity should be compared against a panel of existing antifungal agents with different mechanisms of action and spectra of activity.

Comparative In Vitro Activity of Azole Antifungals

The following tables summarize the in vitro activity (MIC) of several established azole antifungals against clinically relevant Candida and Aspergillus species. This data provides a benchmark for what would be expected from a clinically effective antifungal agent.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Azole Antifungals against Candida Species

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Itraconazole 0.03 - 10.12 - 160.03 - 10.06 - 20.12 - 8
Fluconazole 0.25 - 641 - >640.5 - 161 - 328 - >64
Voriconazole 0.007 - 10.03 - 160.007 - 0.50.015 - 20.06 - 8
Posaconazole ≤0.008 - 10.03 - 8≤0.008 - 0.5≤0.008 - 10.03 - 2
Miconazole 0.03 - 2≤0.015 - 160.03 - 10.03 - 20.25 - 8
Clotrimazole 0.03 - 40.06 - 160.03 - 10.03 - 20.25 - 8

Note: MIC ranges can vary between studies and are dependent on the specific isolates tested and the methodology used.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Azole Antifungals against Aspergillus Species

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
Itraconazole 0.12 - 40.12 - 20.25 - 80.25 - 4
Voriconazole 0.12 - 20.25 - 20.25 - 40.12 - 2
Posaconazole 0.06 - 10.12 - 10.25 - 20.06 - 1
Isavuconazole 0.25 - 20.5 - 21 - 40.5 - 2

Note: MIC ranges can vary between studies and are dependent on the specific isolates tested and the methodology used.

Experimental Protocols for In Vitro Antifungal Susceptibility Testing

Standardized methods are crucial for the reproducibility and comparability of in vitro antifungal susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth dilution testing.

CLSI M27-A4: Broth Microdilution for Yeasts

This method is used for determining the MICs of antifungal agents against Candida species and Cryptococcus neoformans.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.

CLSI M38-A2: Broth Microdilution for Filamentous Fungi

This method is used for determining the MICs of antifungal agents against filamentous fungi like Aspergillus species.

  • Inoculum Preparation: A suspension of conidia is prepared and the concentration is adjusted using a hemocytometer or spectrophotometer.

  • Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared conidial suspension.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that shows complete inhibition of growth.

Visualizing Key Pathways and Workflows

Ergosterol Biosynthesis Pathway and the Target of Azole Antifungals

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol ...multiple steps... This compound This compound (and other azoles) This compound->lanosterol_demethylase Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis fungal_isolate 1. Fungal Isolate inoculum_prep 2. Prepare Inoculum Suspension fungal_isolate->inoculum_prep inoculation 4. Inoculate Microtiter Plate inoculum_prep->inoculation drug_dilution 3. Prepare Serial Drug Dilutions drug_dilution->inoculation incubation 5. Incubate at 35°C inoculation->incubation read_results 6. Read Results Visually or Spectrophotometrically incubation->read_results determine_mic 7. Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: A generalized workflow for determining antifungal MICs.

Conclusion

While specific in vitro activity data for this compound remains elusive in the reviewed literature, its classification as an imidazole antifungal that targets ergosterol biosynthesis provides a strong foundation for inferring its likely spectrum of activity. To definitively establish its clinical relevance, standardized in vitro susceptibility testing against a broad panel of clinically important yeasts and molds is essential. The comparative data and methodologies presented in this guide offer a robust framework for such an evaluation, enabling researchers to position novel antifungal agents within the existing therapeutic landscape.

References

Safety Operating Guide

Navigating the Disposal of Lombazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Lombazole, drawing upon safety data for related imidazole (B134444) compounds to establish a conservative and safety-conscious protocol.

It is critical to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 60628-98-0) was not publicly available at the time of this writing. Therefore, the following procedures are based on the handling and disposal guidelines for structurally similar imidazole-containing chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other impervious gloves to prevent skin contact.
Eye ProtectionChemical safety goggles or a face shield.
Lab CoatA standard laboratory coat to protect clothing and skin.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

This compound Disposal Data

Due to the absence of a specific SDS for this compound, quantitative disposal limits are not available. The following table summarizes the general classification and handling recommendations for related imidazole compounds, which should be conservatively applied to this compound waste.

ParameterGuidelineSource Citation
Waste Classification Likely to be classified as hazardous waste. Do not mix with general refuse.[1][2][3][4]
Sewer/Drain Disposal Prohibited. Do not flush into surface water or sanitary sewer systems.[1][3]
Environmental Hazards Potentially toxic to aquatic life. Prevent environmental contamination.[1]
Containerization Collect in a designated, sealed, and properly labeled hazardous waste container.[4]

Experimental Protocol for this compound Disposal

The following step-by-step methodology outlines the recommended procedure for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (compatible with chemical contents)

  • Personal Protective Equipment (PPE) as specified above

  • Spill kit with absorbent, non-combustible material

  • Hazardous waste labels

  • Waste disposal manifest or logbook

Procedure:

  • Waste Segregation:

    • Collect all solid and liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.

  • Container Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number "60628-98-0."

    • Indicate the approximate concentration and quantity of the waste.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area if necessary.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.

    • Thoroughly decontaminate the spill area with an appropriate cleaning agent.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal company with all available safety information.

  • Documentation:

    • Maintain meticulous records of all this compound waste generated, including quantities, dates of generation, and dates of disposal.

    • Complete all required waste manifests provided by the disposal company.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final documentation.

Lombazole_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal and Documentation A Wear Appropriate PPE C Segregate this compound Waste A->C B Prepare Labeled Hazardous Waste Container B->C E Store Waste in a Secure Area C->E D Manage and Contain Spills D->C Collect spill debris F Contact Licensed Waste Disposal Company E->F G Complete Waste Manifest F->G

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Lombazole (Lansoprazole)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling Lombazole (Lansoprazole). The following procedures are designed to ensure laboratory safety and proper chemical management.

I. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following PPE and safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

General Handling Precautions:

  • Work in a well-ventilated area. For operations that may generate dust or aerosols, use a chemical fume hood or other approved containment system.[1]

  • Avoid all contact with skin and eyes, and prevent inhalation of dust, mists, or vapors.[1]

  • Wash hands and any exposed skin thoroughly after handling, especially before breaks and at the end of the workday.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a full-face shield.Protects against eye irritation from dust or splashes.[2]
Skin Protection Nitrile or other impervious gloves. Protective lab coat or garment.Prevents skin irritation and allergic reactions upon contact.[3]
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.Prevents respiratory system irritation from inhaling dust particles.[4]

An emergency eyewash station and safety shower should be readily accessible in the work area.[2]

II. Quantitative Safety and Solubility Data

While specific occupational exposure limits for Lansoprazole have not been established[1][4][5], the following quantitative data provides insights into its biological activity and solubility, which are critical for experimental design and safety assessment.

Table 1: IC50 Values of Lansoprazole in Human Cancer Cell Lines (72h Exposure) [6]

Cell Line Cancer Type IC50 (µM)
A375Skin Melanoma99
A549Lung Cancer217
CACO-2Colorectal Cancer272
MCF-7Breast Cancer208
PANC-1Pancreatic Cancer181

Table 2: Solubility of Lansoprazole [7]

Solvent Solubility (mg/mL) Solubility (mM)
DMSO74200.34
Dimethylformamide (DMF)~30~81.2
Ethanol9 - 1424.36 - 37.9
DMSO:PBS (pH 7.2) (1:1)~0.5~1.35
WaterInsolubleInsoluble

III. Experimental Protocols

The following protocols provide step-by-step guidance for preparing this compound (Lansoprazole) for in vitro experiments.

Protocol 1: Preparation of a High-Concentration Lansoprazole Stock Solution in DMSO [6][7][8]

  • Materials:

    • Lansoprazole powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Lansoprazole powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

    • Vortex the solution until the Lansoprazole is completely dissolved. Gentle warming may be applied if necessary.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture [6][7]

  • Materials:

    • Lansoprazole stock solution in DMSO

    • Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM, RPMI-1640), or other appropriate aqueous buffer.

    • Sterile conical tubes or microcentrifuge tubes.

  • Procedure:

    • Thaw an aliquot of the Lansoprazole DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final experimental concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6][7]

    • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of Lansoprazole used.

IV. Mechanism of Action and Experimental Workflow

This compound (Lansoprazole) is a proton pump inhibitor (PPI). It is a prodrug that, in an acidic environment, is converted to its active form, which then irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[9][10] This action blocks the final step in gastric acid secretion.

Lombazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Lombazole_prodrug This compound (Prodrug) Acidic_environment Acidic Canaliculi (H+) Lombazole_prodrug->Acidic_environment Activation Active_this compound Active Sulfenamide Metabolite Acidic_environment->Active_this compound Proton_Pump H+/K+-ATPase (Proton Pump) Active_this compound->Proton_Pump Irreversible Inhibition Gastric_Lumen Gastric Lumen Proton_Pump->Gastric_Lumen H+ Secretion H_ion H+ K_ion K+ Gastric_Lumen->Proton_Pump K+ Uptake

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lombazole
Reactant of Route 2
Reactant of Route 2
Lombazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.